Ethyl 4-oxo-3H-phthalazin-1-ylacetate
Description
The exact mass of the compound Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408028. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-oxo-3H-phthalazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-11(15)7-10-8-5-3-4-6-9(8)12(16)14-13-10/h3-6H,2,7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIOFKSFKYRIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NNC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30324943 | |
| Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25947-13-1 | |
| Record name | 25947-13-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30324943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate from Phthalic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the readily available starting material, phthalic anhydride. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound from phthalic anhydride proceeds through a two-step reaction sequence. The initial step involves the formation of a heterocyclic intermediate, 2,3-dihydrophthalazine-1,4-dione, through the condensation of phthalic anhydride with hydrazine hydrate. The subsequent step is the N-alkylation of this intermediate with ethyl chloroacetate to yield the final product.
Figure 1: Reaction scheme for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the two key steps in the synthesis.
Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione (Phthalhydrazide)
The initial step involves the cyclocondensation of phthalic anhydride with hydrazine hydrate.
Methodology:
A mixture of phthalic anhydride and hydrazine hydrate is refluxed in a suitable solvent, typically a lower alcohol like ethanol or in an aqueous medium. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
Detailed Protocol:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of phthalic anhydride (1 equivalent) and hydrazine hydrate (1 equivalent) in ethanol is prepared.
-
The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically ranging from 2 to 6 hours.
-
After the reaction is complete, as indicated by TLC, the mixture is allowed to cool to room temperature.
-
The solid precipitate of 2,3-dihydrophthalazine-1,4-dione is collected by vacuum filtration.
-
The collected solid is washed with cold ethanol and then dried under vacuum to afford the pure product.
Step 2: Synthesis of this compound
The second step involves the N-alkylation of the 2,3-dihydrophthalazine-1,4-dione intermediate with ethyl chloroacetate in the presence of a base.
Methodology:
The 2,3-dihydrophthalazine-1,4-dione is treated with ethyl chloroacetate in an inert solvent, such as acetone or dimethylformamide (DMF), in the presence of a base like anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH). The base facilitates the deprotonation of the phthalhydrazide, which then acts as a nucleophile to displace the chloride from ethyl chloroacetate.
Detailed Protocol:
-
To a solution of 2,3-dihydrophthalazine-1,4-dione (1 equivalent) in dry acetone, anhydrous potassium carbonate (a slight excess, e.g., 1.2 equivalents) is added.
-
The mixture is stirred at room temperature for a short period to ensure the formation of the corresponding salt.
-
Ethyl chloroacetate (1 equivalent) is then added to the reaction mixture.
-
The resulting mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), with reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure this compound.
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediate, and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 131-134 |
| 2,3-Dihydrophthalazine-1,4-dione | C₈H₆N₂O₂ | 162.15 | >300[1] |
| This compound | C₁₂H₁₂N₂O₃ | 232.24 | Not explicitly found |
Table 2: Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Reaction Time | Typical Yield (%) |
| Step 1 | Phthalic Anhydride, Hydrazine Hydrate | Ethanol | 2-6 hours | High (often >90%) |
| Step 2 | 2,3-Dihydrophthalazine-1,4-dione, Ethyl Chloroacetate, K₂CO₃ | Acetone | 4-8 hours | Moderate to Good |
Note: Specific yields can vary depending on the exact reaction conditions and scale.
Characterization Data
Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compounds.
2,3-Dihydrophthalazine-1,4-dione:
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Appearance: White to off-white solid.
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Solubility: Soluble in acetone and acetic acid[1].
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H and C=O stretching.
-
¹H NMR (DMSO-d₆, δ ppm): Aromatic protons and a broad singlet for the two N-H protons.
-
¹³C NMR (DMSO-d₆, δ ppm): Peaks corresponding to the aromatic carbons and the carbonyl carbons.
This compound:
-
Appearance: Expected to be a crystalline solid.
-
¹H NMR (CDCl₃, δ ppm): Signals for the ethyl group (triplet and quartet), a singlet for the methylene protons, and multiplets for the aromatic protons.
-
¹³C NMR (CDCl₃, δ ppm): Resonances for the ester carbonyl, the phthalazinone carbonyl, the methylene carbon, the ethyl group carbons, and the aromatic carbons.
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Mass Spectrometry (m/z): A molecular ion peak corresponding to the calculated molecular weight.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow from starting materials to the fully characterized final product.
Figure 2: Workflow for the synthesis and analysis of this compound.
Conclusion
The synthesis of this compound from phthalic anhydride is a straightforward and efficient two-step process. This guide provides the necessary detailed protocols and data to enable researchers and scientists to successfully synthesize and characterize this valuable heterocyclic compound for applications in drug discovery and development. Careful execution of the experimental procedures and thorough characterization are essential for obtaining a high-purity final product.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a key intermediate in the development of various heterocyclic compounds with potential therapeutic applications. This document outlines a common synthetic pathway, detailed experimental protocols, and a summary of analytical data for the characterization of this molecule.
Introduction
This compound is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with a phthalazine core. The phthalazine scaffold is a constituent of numerous compounds exhibiting a wide range of biological activities, including but not limited to, antiviral, anticancer, and anti-inflammatory properties. The ester functionality of the title compound provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. The first step involves the formation of the phthalazinone ring system, followed by the introduction of the ethyl acetate moiety.
Synthesis Pathway
A common route for the synthesis of this compound is depicted below. The process begins with the condensation of phthalic anhydride with hydrazine to form 2,3-dihydrophthalazine-1,4-dione, which is then alkylated with ethyl chloroacetate to yield the final product.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. Researchers should adapt these methods based on laboratory conditions and available starting materials.
Step 1: Synthesis of 4-Oxo-3H-phthalazin-1-ylacetic acid
Step 2: Synthesis of this compound
This step involves the alkylation of a phthalazinone precursor. A general procedure, adapted from the synthesis of similar compounds, is as follows:
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To a solution of the phthalazinone precursor in a suitable solvent such as dimethylformamide (DMF) or dry acetone, add a base like anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for a designated period, typically 15-30 minutes, to facilitate the formation of the corresponding anion.
-
Add ethyl chloroacetate to the reaction mixture, either dropwise or in one portion.
-
Continue stirring the reaction at room temperature or with gentle heating for a period ranging from one to several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
A patent describes a similar reaction where "this compound" is used as a starting material by reacting it with sodium hydride in DMF, followed by the addition of an electrophile at room temperature.[1][2]
Characterization of this compound
The structural confirmation and purity assessment of the synthesized this compound are crucial. The following table summarizes the expected characterization data based on the analysis of structurally related compounds and general chemical principles.
| Property | Data |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not explicitly found in the search results. |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene protons, and signals in the aromatic region for the phthalazinone ring protons. A patent for a related compound shows singlets at 4.0 and 4.4 ppm for methylene protons and a multiplet at 7.3 ppm for aromatic protons in CDCl₃.[1] |
| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and the phthalazinone ring, carbons of the ethyl group, the methylene carbon, and the aromatic carbons. |
| Infrared (IR) | Expected characteristic absorption bands for the C=O stretching of the ester and the amide in the phthalazinone ring, C-N stretching, and aromatic C-H stretching. |
| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) corresponding to the molecular weight of the compound. |
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a newly synthesized batch of this compound.
Applications and Further Reactions
This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The active methylene group can also be a site for further chemical transformations. The molecule is often used in the development of compounds with potential as aldose reductase inhibitors for the treatment of diabetic complications.[1][2]
The general reactivity of the N-H group in the phthalazinone ring allows for N-alkylation or N-arylation, leading to a diverse library of substituted phthalazinones. A common reaction involves the deprotonation of the N-H with a strong base like sodium hydride, followed by the addition of an alkyl or benzyl halide.[1][2]
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via alkylation of a phthalazinone precursor is a reliable method for obtaining this valuable intermediate. While a complete set of characterization data for the title compound is not available in the public domain literature, this guide provides the expected analytical characteristics based on related structures. The outlined protocols and workflows serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
An In-depth Technical Guide on Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical and physical properties, provides a putative synthesis protocol, and explores its potential biological activities, with a focus on its role as an aldose reductase inhibitor. The information is presented to support further research and development in the fields of pharmacology and drug discovery.
Chemical and Physical Properties
This compound, also known as (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid ethyl ester, is a derivative of the phthalazinone scaffold. The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 25947-13-1 | |
| Molecular Formula | C₁₂H₁₂N₂O₃ | |
| Molecular Weight | 232.24 g/mol | |
| IUPAC Name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | |
| Melting Point | Not available. The corresponding carboxylic acid, (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid, has a melting point of 220 °C. | |
| Appearance | Data not available | |
| Solubility | Data not available |
Computed Properties (for the related compound Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate)
| Property | Value | Reference |
| XLogP3 | 1.6 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis
Hypothetical Experimental Protocol:
A potential synthesis could be adapted from the preparation of similar compounds.[2] The general procedure would likely involve the reaction of 4-oxo-3,4-dihydrophthalazine with ethyl chloroacetate or ethyl bromoacetate in the presence of a suitable base and solvent.
-
Reaction: 4-oxo-3,4-dihydrophthalazine + ClCH₂COOC₂H₅ → this compound + HCl
-
Reagents and Conditions:
-
Starting Material: 4-oxo-3,4-dihydrophthalazine
-
Alkylating Agent: Ethyl chloroacetate or ethyl bromoacetate
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) would likely be used to deprotonate the phthalazinone nitrogen.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile would be appropriate to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction would likely be carried out at room temperature or with gentle heating to promote the reaction without causing degradation.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture would be quenched with water.
-
The product would then be extracted into an organic solvent such as ethyl acetate.[3]
-
The organic layer would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification of the crude product would likely be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
dot
Caption: Hypothetical workflow for the synthesis of this compound.
Spectroscopic Data
Experimental spectroscopic data for this compound is not currently available in the public domain. The following are predicted and characteristic spectral features based on its structure and data from analogous compounds.
3.1. ¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (phthalazinone ring): Multiplets in the range of δ 7.5-8.5 ppm.
-
Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.
-
Ethyl Group (-OCH₂CH₃): A quartet around δ 4.2 ppm (methylene) and a triplet around δ 1.3 ppm (methyl).
3.2. ¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (C=O, ester): Signal around δ 170 ppm.
-
Carbonyl Carbon (C=O, phthalazinone): Signal around δ 160 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-140 ppm.
-
Methylene Carbon (-CH₂-): Signal around δ 50 ppm.
-
Ethyl Group (-OCH₂CH₃): Signals around δ 61 ppm (methylene) and δ 14 ppm (methyl).
3.3. Infrared (IR) Spectroscopy (Predicted)
-
C=O Stretching (ester): Strong absorption band around 1730-1750 cm⁻¹.
-
C=O Stretching (amide in phthalazinone ring): Strong absorption band around 1660-1680 cm⁻¹.
-
C-N Stretching: Absorption in the region of 1200-1350 cm⁻¹.
-
C-O Stretching (ester): Strong absorption in the range of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretching: Absorption above 3000 cm⁻¹.
Biological Activity and Signaling Pathway
Phthalazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A significant and well-documented activity for many phthalazinone derivatives is the inhibition of the enzyme aldose reductase.[4]
4.1. Aldose Reductase Inhibition and the Polyol Pathway
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism.[5][6] Under normoglycemic conditions, this pathway is a minor route for glucose utilization. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[7]
The aldose reductase-catalyzed reduction of glucose to sorbitol, using NADPH as a cofactor, is the initial step.[8] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol leads to osmotic stress, while the increased consumption of NADPH and the altered NAD+/NADH ratio contribute to oxidative stress, both of which are implicated in the pathogenesis of diabetic complications like neuropathy, nephropathy, retinopathy, and cataracts.[5][7]
Inhibitors of aldose reductase, such as certain phthalazinone derivatives, block this first step, thereby preventing the accumulation of sorbitol and mitigating the downstream pathological effects.[4]
dot
Caption: Inhibition of the Polyol Pathway by this compound.
Conclusion
This compound is a compound with considerable potential for further investigation, particularly as an inhibitor of aldose reductase. While experimental data on its physical and spectroscopic properties are currently limited, its structural similarity to known biologically active phthalazinones suggests it is a promising candidate for drug development efforts targeting diabetic complications and potentially other conditions. This guide provides a foundational understanding of the compound and a framework for future research, highlighting the need for empirical validation of its synthesis, properties, and biological activity.
References
- 1. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Role of Aldose Reductase in Polyol Pathway: An Emerging Pharmacological Target in Diabetic Complications and Associated Morbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Polyol Or Sorbitol Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. In Search of Differential Inhibitors of Aldose Reductase | MDPI [mdpi.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Spectroscopic and Synthetic Profile of Ethyl 4-oxo-3H-phthalazin-1-ylacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spectroscopic Data
While specific experimental data from peer-reviewed sources are not available, the expected spectroscopic characteristics can be predicted based on the structure of Ethyl 4-oxo-3H-phthalazin-1-ylacetate.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 - 1.4 | Triplet | 3H | -CH₂CH₃ |
| ~4.1 - 4.3 | Quartet | 2H | -CH₂ CH₃ |
| ~4.0 | Singlet | 2H | -CH₂ -COOEt |
| ~7.7 - 8.5 | Multiplet | 4H | Aromatic protons |
| ~11.0 | Singlet (broad) | 1H | NH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~14 | -CH₂C H₃ |
| ~45 | -C H₂-COOEt |
| ~61 | -C H₂CH₃ |
| ~125 - 135 | Aromatic carbons |
| ~145 | C=N |
| ~160 | C=O (amide) |
| ~170 | C=O (ester) |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3200 | N-H stretch |
| ~3050 | Aromatic C-H stretch |
| ~2980 | Aliphatic C-H stretch |
| ~1735 | C=O stretch (ester) |
| ~1660 | C=O stretch (amide) |
| ~1600, 1480 | C=C stretch (aromatic) |
| ~1200 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Fragment |
| 232 | [M]⁺ (Molecular Ion) |
| 187 | [M - OEt]⁺ |
| 159 | [M - COOEt]⁺ |
| 131 | [Phthalazinone]⁺ |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis and spectroscopic analysis of this compound, based on established chemical principles and related procedures found in the literature.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of related phthalazinone derivatives.
Materials:
-
2-Carboxybenzaldehyde
-
Hydrazine hydrate
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and apparatus
Procedure:
-
Synthesis of Phthalazinone: A solution of 2-carboxybenzaldehyde (1 equivalent) in ethanol is treated with hydrazine hydrate (1.1 equivalents). The mixture is refluxed for 4 hours. Upon cooling, the product, phthalazinone, precipitates and is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Alkylation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, phthalazinone (1 equivalent) is added portion-wise at room temperature. The resulting solution is stirred for 30 minutes.
-
Ethyl chloroacetate (1.2 equivalents) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for 6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters are used, including a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument, typically at 100 MHz or 125 MHz. A proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement. The final spectrum is an average of 16-32 scans with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: The mass spectrum is obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The analysis is performed in positive ion mode. The sample is introduced into the ion source via direct infusion or through an HPLC system. The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are recorded.
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for the characterization of this compound.
Caption: Synthetic pathway of this compound.
Caption: Experimental workflow for the characterization of the compound.
An In-depth Technical Guide to the Chemical Properties of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-oxo-3H-phthalazin-1-ylacetate is a heterocyclic organic compound belonging to the phthalazinone class of molecules. This class is of significant interest in medicinal chemistry due to the broad range of pharmacological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and spectroscopic profile. Detailed experimental protocols and tabulated quantitative data are presented to facilitate further research and application in drug discovery and development.
Chemical Structure and Properties
This compound is characterized by a phthalazinone core substituted with an ethyl acetate group at the 1-position. The "3H" designation in the IUPAC name indicates the location of the hydrogen atom on the nitrogen at position 3 of the phthalazinone ring system. It exists in tautomeric equilibrium with Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][2][3] |
| Molecular Weight | 232.24 g/mol | [1][2][3] |
| CAS Number | 25947-13-1 | [2][3] |
| Melting Point of (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid | 220 °C | [4] |
| Calculated XLogP3 of Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | 1.6 | [5] |
Synthesis
The synthesis of this compound and its derivatives typically involves the N-alkylation or O-alkylation of a phthalazinone precursor. A common synthetic route is the reaction of a phthalazinone with ethyl chloroacetate in the presence of a base.
General Experimental Protocol for N-Alkylation
A general procedure for the synthesis of related phthalazinone derivatives involves the chemoselective N-alkylation of a 4-substituted-2H-phthalazin-1-one with ethyl chloroacetate.[6]
Workflow for the Synthesis of Phthalazinone Derivatives
Caption: General workflow for the N-alkylation of a phthalazinone.
Detailed Steps:
-
A solution of the starting 4-substituted-2H-phthalazin-1-one is prepared in a mixture of dry acetone and dimethylformamide (DMF).
-
Anhydrous potassium carbonate is added to the solution as a base.
-
Ethyl chloroacetate is then added to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
After cooling, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate, the N-alkylated product, is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol.[7][8]
Reactivity and Further Functionalization
The ester group of this compound is a key functional handle for further chemical modifications. It can undergo various reactions, such as hydrolysis to the corresponding carboxylic acid or hydrazinolysis to form the acetohydrazide derivative.
Hydrazinolysis
The conversion of the ethyl ester to the corresponding hydrazide is a crucial step in the synthesis of more complex derivatives with potential biological activities.
Workflow for Hydrazinolysis
Caption: General workflow for the hydrazinolysis of the ethyl ester.
Experimental Protocol:
-
The ethyl ester derivative is dissolved in ethanol.
-
An excess of hydrazine hydrate is added to the solution.
-
The mixture is heated under reflux for several hours.
-
Upon cooling, the resulting precipitate (the hydrazide) is collected by filtration, washed, and can be purified by recrystallization.[7]
This hydrazide intermediate can then be used to synthesize a variety of compounds, including dipeptides, hydrazones, and other heterocyclic systems, which have been investigated for their cytotoxic and antimicrobial activities.[7]
Spectroscopic Data
Table 2: Representative Spectroscopic Data for Related Phthalazinone Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Source |
| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | Aromatic C-H: 3059, Aliphatic C-H: 2976, 2906, Ester C=O: 1732, Ketone C=O: 1680, Aromatic C=N, C=C: 1607, 1598, 1468 | [8] | ||
| 4-benzyl-2-(2-morpholino-2-oxoethyl) phthalazin-1(2H)-one | ArH: 8.44–8.46 (m, 1H), 7.68–7.73 (m, 3H), 7.29–7.30 (m, 4H), 7.20–7.23 (m, 1H); CH₂CO: 5.10 (s, 2H); CH₂ph: 4.32 (s, 2H); morpholino CH₂: 3.59–3.75 (m, 8H) | C=O: 165.45, 159.71; Aromatic C/CH: 145.60, 137.83, 133.01, 131.19, 129.62, 128.71, 128.36, 128.10, 127.33, 126.68, 125.36; CH₂O: 66.78, 66.40; CH₂CO: 52.31; CH₂N: 45.37, 42.41; CH₂ph: 38.97 | [6] |
Biological Significance and Potential Applications
The phthalazinone scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.[9]
Potential Therapeutic Areas for Phthalazinone Derivatives
Caption: Therapeutic targets of phthalazinone derivatives.
Derivatives of the phthalazinone core have shown promising activity as:
-
Anticancer agents: By targeting various mechanisms, including the inhibition of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells.[6][7] Some phthalazinones, like Olaparib, are known PARP inhibitors used in cancer therapy.[9]
-
Antimicrobial agents: Certain phthalazinone derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[7]
-
Other therapeutic activities: The phthalazinone scaffold has also been associated with antiasthmatic, antipsychotic, antidiabetic, and anticonvulsant activities.[10]
The synthesis and functionalization of this compound provide a versatile platform for the development of novel therapeutic agents targeting these pathways.
Conclusion
This compound is a valuable building block in the synthesis of pharmacologically active compounds. Its chemical properties, particularly the reactivity of the ethyl ester group, allow for diverse structural modifications, leading to the creation of libraries of compounds for drug screening. The established synthetic routes and the known biological importance of the phthalazinone core make this compound and its derivatives a promising area for future research in medicinal chemistry and drug development. Further detailed characterization of the title compound and exploration of its biological activity are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate | 25947-13-1 [sigmaaldrich.com]
- 4. (4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID CAS#: 25947-11-9 [m.chemicalbook.com]
- 5. Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate | C13H14N2O3 | CID 655517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Physical properties of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate"
An In-depth Technical Guide to the Physical Properties of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its molecular structure, physicochemical properties, and spectral characteristics. Detailed experimental protocols for the determination of key physical properties and a representative synthetic workflow are also presented to support further research and application of this compound.
Chemical Identity and Molecular Structure
-
IUPAC Name: ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate
-
Synonyms: (4-Oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid ethyl ester
-
CAS Number: 25947-13-1
-
Molecular Formula: C₁₂H₁₂N₂O₃
-
Molecular Weight: 232.24 g/mol
Tabulated Physical and Chemical Properties
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 232.24 g/mol | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₃ | [1] |
| Melting Point | 107 °C | [cite: ] |
| Boiling Point | 472.9 °C at 760 mmHg | [cite: ] |
| Physical State | Solid | [cite: ] |
| Appearance | Off-white solid | [cite: ] |
Spectral Data
Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While complete spectral assignments are not available in the public domain, typical chemical shifts and absorption bands for similar phthalazinone structures can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region corresponding to the phthalazinone ring system.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and the amide, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and acetate moieties.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following functional groups:
-
N-H stretching: Around 3200-3400 cm⁻¹
-
C=O stretching (amide): Around 1650-1680 cm⁻¹
-
C=O stretching (ester): Around 1730-1750 cm⁻¹
-
C=N stretching: Around 1600-1650 cm⁻¹
-
Aromatic C-H stretching: Above 3000 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) at m/z 232, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the phthalazinone ring.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of the key physical properties of organic compounds like this compound.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end gently on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
For a pure compound, the melting range should be narrow (typically 1-2 °C).
Determination of Boiling Point
Apparatus:
-
Thiele tube or a small round-bottom flask with a side arm
-
Heating mantle or oil bath
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Boiling chips
Procedure (Micro-scale):
-
Place a few drops of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire.
-
Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the sample is below the oil level.
-
Heat the side arm of the Thiele tube gently and slowly.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Stop heating and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Solubility
A qualitative assessment of solubility in various solvents is essential for handling, formulation, and purification.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
A selection of solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone)
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for about one minute.
-
Observe the mixture. Classify the solubility as:
-
Soluble: If the solid completely dissolves to form a clear solution.
-
Partially soluble: If some of the solid dissolves but a noticeable amount remains undissolved.
-
Insoluble: If the solid does not appear to dissolve at all.
-
-
Repeat the procedure for each of the selected solvents.
Synthesis Workflow
The following diagram illustrates a typical synthetic route for the preparation of this compound. The synthesis generally involves the reaction of a phthalazinone precursor with an appropriate ethyl acetate derivative.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a summary of the currently available physical and chemical data for this compound. While key identifiers and some physical properties are documented, there remains a need for more comprehensive experimental characterization, particularly in the areas of solubility and detailed spectral analysis. The provided experimental protocols and synthetic workflow offer a foundation for researchers to further investigate and utilize this compound in their scientific endeavors.
References
An In-depth Technical Guide to the Mechanism of Formation of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a significant heterocyclic compound with applications in medicinal chemistry. The document details the mechanistic pathways, experimental protocols, and quantitative data associated with its formation.
Introduction
This compound is a derivative of the phthalazinone core, a structural motif found in numerous biologically active compounds. Phthalazine derivatives have garnered considerable attention due to their diverse pharmacological properties, including anticonvulsant, cardiotonic, antihypertensive, and antitumor activities.[1] A thorough understanding of the synthetic routes to these molecules is crucial for the development of new therapeutic agents. This guide focuses on the prevalent and efficient methods for the preparation of this compound.
Core Synthetic Strategy: A Two-Stage Approach
The most common and versatile method for the synthesis of this compound involves a two-stage process:
-
Formation of the Phthalazinone Core: This initial and critical stage involves the construction of the bicyclic phthalazinone ring system.
-
N-Alkylation of the Phthalazinone Core: The pre-formed phthalazinone is then alkylated at the N-2 position with an ethyl acetate moiety.
The following sections will delve into the mechanistic details and experimental considerations for each of these stages.
Stage 1: Formation of the Phthalazinone Core
The synthesis of the phthalazinone scaffold can be achieved through several pathways, with the choice of starting materials often dictating the specific route. A widely employed method begins with the reaction of phthalic anhydride and phenylacetic acid.
Mechanism of Phthalazinone Formation
The initial step involves the fusion of phthalic anhydride with phenylacetic acid in the presence of a catalyst, such as fused sodium acetate, at elevated temperatures (around 180°C) to yield 3-benzylidenephthalide.[2] This intermediate is then reacted with hydrazine hydrate in a cyclization reaction to form the benzylphthalazinone derivative.[2]
The reaction of 3-benzylidenephthalide with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the carbonyl group of the phthalide, followed by an intramolecular cyclization and dehydration to afford the stable phthalazinone ring.
Experimental Protocol: Synthesis of 4-Benzyl-2H-phthalazin-1-one
A mixture of 3-benzylidenephthalide and hydrazine hydrate is refluxed in ethanol.[2] The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the pure 4-benzyl-2H-phthalazin-1-one.
Stage 2: N-Alkylation to Yield this compound
The final step in the synthesis is the introduction of the ethyl acetate group onto the nitrogen atom of the phthalazinone ring. This is typically achieved through a nucleophilic substitution reaction.
Mechanism of N-Alkylation
The N-alkylation of the 4-benzyl-2H-phthalazin-1-one intermediate with ethyl chloroacetate proceeds via an SN2 mechanism. In the presence of a base, such as anhydrous potassium carbonate, the proton on the N-2 position of the phthalazinone is abstracted, generating a nucleophilic phthalazinone anion. This anion then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion and forming the desired product, this compound. The use of a polar aprotic solvent like acetone or a mixture of acetone and DMF facilitates this reaction.[3][4]
Experimental Protocol: Synthesis of this compound
To a solution of 4-benzyl-2H-phthalazin-1-one in dry acetone, anhydrous potassium carbonate is added, followed by the addition of ethyl chloroacetate.[2][4] The reaction mixture is then refluxed for several hours.[2] After the reaction is complete, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent like ethanol, to afford pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Reference |
| 1 | Phthalic anhydride, Phenylacetic acid | Fused Sodium Acetate | - | 180°C | - | - | [2] |
| 2 | 3-Benzylidenephthalide, Hydrazine hydrate | - | Ethanol | Reflux | - | - | [2] |
| 3 | 4-Benzyl-2H-phthalazin-1-one, Ethyl chloroacetate | Anhydrous K2CO3 | Acetone | Reflux | 20 h | - | [4] |
| 4 | 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (from ester) | Hydrazine hydrate | Ethanol | Reflux | 3 h | 85% | [2] |
Note: Specific yields for intermediate steps are often not reported in the literature as they are typically used directly in the subsequent step.
Table 2: Spectroscopic Data for Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate
| Spectroscopic Technique | Key Signals | Reference |
| Infrared (IR) (KBr, cm-1) | 1735 (C=O, ester), 1665 (C=O, amide) | [2] |
| 1H-NMR (DMSO-d6, δ ppm) | 4.30 (s, 2H, CH2Ph), 4.56 (s, 2H, N-CH2), 4.75 (q, 2H, O-CH2), 7.26–8.27 (m, 9H, Ar-H), 1.25 (t, 3H, CH3) | [2] |
| Mass Spectrum (m/z) | 308 (M+) | [2] |
Visualizations
Reaction Pathway for Phthalazinone Core Synthesis
Caption: Synthesis of the 4-benzyl-2H-phthalazin-1-one core.
Mechanism of N-Alkylation
Caption: SN2 mechanism for the N-alkylation step.
Experimental Workflow
Caption: General experimental workflow for the N-alkylation.
Conclusion
The synthesis of this compound is a well-established process that relies on the initial formation of a phthalazinone core followed by a robust N-alkylation reaction. The methodologies presented in this guide are scalable and adaptable for the synthesis of a wide range of phthalazinone derivatives. A comprehensive understanding of the underlying mechanisms and experimental parameters is paramount for researchers aiming to explore the chemical space of these important heterocyclic compounds for drug discovery and development.
References
- 1. longdom.org [longdom.org]
- 2. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 3. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
The Phthalazinone Core: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phthalazinone scaffold, a bicyclic nitrogen-containing heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and development of phthalazinone compounds, from their early synthesis to their role in modern targeted therapies.
The Genesis of Phthalazinones: Early Syntheses and Discoveries
The history of phthalazinones is intrinsically linked to the broader exploration of phthalazine chemistry. The first documented synthesis of the parent phthalazine ring system was achieved by Siegmund Gabriel and Georg Pinkus in 1893. Their pioneering work involved the condensation of ω-tetrabromorthoxylene with hydrazine, laying the foundational chemistry for this class of compounds.
While the precise first synthesis of the phthalazin-1(2H)-one core is not definitively documented as a singular breakthrough, early methods for its preparation logically followed from the availability of suitable precursors. One of the earliest and most straightforward methods involves the condensation of o-phthalaldehydic acid with hydrazine hydrate. This reaction provides a direct route to the unsubstituted phthalazinone ring system.
A more versatile and widely adopted approach for the synthesis of 4-substituted phthalazin-1(2H)-ones involves the cyclization of 2-acylbenzoic acids with hydrazine. This method allows for the introduction of a wide variety of substituents at the 4-position, a key site for modulating the biological activity of these compounds.
From Antihypertensives to Anticancer Agents: A Timeline of Biological Activity
The therapeutic potential of phthalazine derivatives was first realized in the mid-20th century with the discovery of the antihypertensive properties of hydralazine. This discovery was somewhat serendipitous, arising from the screening of hydrazine derivatives. Hydralazine's ability to relax vascular smooth muscle established phthalazines as a promising scaffold for cardiovascular drugs.
The latter half of the 20th century saw the exploration of phthalazinone derivatives for a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antimicrobial effects. However, a significant breakthrough came in the early 21st century with the discovery of phthalazinone-based inhibitors of poly(ADP-ribose) polymerase (PARP). This culminated in the development of Olaparib, the first-in-class PARP inhibitor approved for the treatment of certain types of cancer. This discovery solidified the status of the phthalazinone core as a critical pharmacophore in modern drug discovery.
Key Experimental Protocols
General Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids
This method remains a cornerstone for the synthesis of a wide array of phthalazinone derivatives.
Procedure:
-
A mixture of a 2-acylbenzoic acid (1.0 eq) and hydrazine hydrate (1.2 eq) in a suitable solvent, such as ethanol or acetic acid, is heated under reflux for 2-4 hours.[1][2]
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired 4-substituted phthalazin-1(2H)-one.
Synthesis of 4-Benzyl-2H-phthalazin-1-one
This specific derivative is a key intermediate in the synthesis of many biologically active phthalazinones.
Procedure:
-
Phthalic anhydride is fused with phenylacetic acid in the presence of fused sodium acetate at 180°C to yield 3-benzylidenephthalide.
-
The resulting 3-benzylidenephthalide is then refluxed with hydrazine hydrate in ethanol to afford 4-benzyl-2H-phthalazin-1-one.
Quantitative Biological Data
The following tables summarize key quantitative data for representative phthalazinone compounds, illustrating the evolution of their potency and selectivity.
| Compound | Target | Biological Activity | IC50/EC50 | Reference |
| Hydralazine | Vascular Smooth Muscle | Antihypertensive | - | [3] |
| DJ-1461 | - | Antihypertensive | - | [4] |
| Olaparib | PARP-1 | Anticancer | 3.24 nM (PARP1 inhibition) | [5] |
| Talazoparib (BMN 673) | PARP-1/2 | Anticancer | Ki = 1.2 nM (PARP1), 0.87 nM (PARP2) | [6] |
| DLC-1 | PARP-1 | Anticancer | <0.2 nM | [7] |
| DLC-49 | PARP-1/HDAC-1 | Anticancer | 0.53 nM (PARP-1), 17 nM (HDAC-1) | [7] |
Signaling Pathways and Mechanisms of Action
Antihypertensive Action of Hydralazine
Hydralazine exerts its antihypertensive effect primarily through direct relaxation of arteriolar smooth muscle.[3][5][8] The precise molecular mechanism is complex but is understood to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum, leading to a decrease in intracellular calcium concentration and subsequent muscle relaxation.[7][9]
Caption: Mechanism of antihypertensive action of hydralazine.
PARP Inhibition in DNA Repair by Phthalazinones
Phthalazinone-based PARP inhibitors, such as Olaparib, function by competing with NAD+ at the catalytic site of PARP enzymes, primarily PARP1.[6][10] This inhibition has a dual effect: it prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand breaks (SSBs), and it "traps" PARP1 on the DNA.[6][11] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of unrepaired SSBs, which are converted to double-strand breaks (DSBs) during replication, leads to synthetic lethality.[10][12]
Caption: Mechanism of PARP1 inhibition by phthalazinones.
References
- 1. jpsbr.org [jpsbr.org]
- 2. longdom.org [longdom.org]
- 3. ahajournals.org [ahajournals.org]
- 4. Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Hydralazine Hydrochloride? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Mechanism of action of hydralazine on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility and stability of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a key heterocyclic compound with potential applications in pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule, this document outlines the theoretical framework and standard experimental protocols for determining its solubility and stability profiles. This guide is intended to serve as a foundational resource for researchers, enabling them to design and execute appropriate studies to fully characterize this compound for drug development purposes.
Introduction
This compound belongs to the phthalazinone class of heterocyclic compounds. Phthalazinone derivatives are recognized for their diverse pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties. A thorough understanding of the physicochemical properties, particularly solubility and stability, of any new chemical entity is paramount for its successful development as a therapeutic agent. These properties directly influence bioavailability, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product.
This guide will address the core requirements for characterizing the solubility and stability of this compound, presenting data in a structured format, detailing experimental methodologies, and providing visual representations of relevant pathways and workflows.
Chemical and Physical Properties
A summary of the known and computed properties of this compound is presented in Table 1. These values are primarily derived from computational models and publicly available databases.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O₃ | PubChem[1] |
| Molecular Weight | 246.26 g/mol | PubChem[1] |
| IUPAC Name | ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate | PubChem[1] |
| CAS Number | 25947-13-1 | Sigma-Aldrich |
| XLogP3 (Computed) | 1.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections outline the methodologies for determining the solubility of this compound in various solvent systems.
The recommended method for determining the equilibrium solubility is the shake-flask method .
Experimental Protocol: Shake-Flask Solubility Determination
-
Preparation of Saturated Solutions: An excess amount of solid this compound is added to a series of vials containing different solvents (e.g., water, phosphate buffer at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The solubility is expressed in mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent and temperature.
Hypothetical Solubility Data
The following table (Table 2) presents a hypothetical solubility profile for this compound, which would be populated with experimental data.
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Purified Water | 25 | Data to be determined |
| pH 1.2 Buffer (Simulated Gastric Fluid) | 37 | Data to be determined |
| pH 4.5 Acetate Buffer | 37 | Data to be determined |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | 37 | Data to be determined |
| Ethanol | 25 | Data to be determined |
| Methanol | 25 | Data to be determined |
| Acetonitrile | 25 | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined |
Stability Profile
Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.
Forced degradation studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Solutions of this compound are prepared in appropriate solvents.
-
Stress Conditions:
-
Acidic Hydrolysis: The sample is treated with 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.
-
Alkaline Hydrolysis: The sample is treated with 0.1 M NaOH at room temperature. The ester functional group in the molecule makes it susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: The sample is treated with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: A solid sample of the compound is exposed to dry heat (e.g., 80 °C).
-
Photostability: The sample (both solid and in solution) is exposed to a combination of visible and UV light in a photostability chamber.
-
-
Sample Analysis: At various time points, aliquots are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products.
Hypothetical Stability Data
The results of the forced degradation studies would be summarized as shown in Table 3.
| Stress Condition | Reagent/Condition | Observation | % Degradation | Major Degradants (m/z) |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24h | Data to be determined | Data to be determined | Data to be determined |
| Alkaline Hydrolysis | 0.1 M NaOH, RT, 4h | Data to be determined | Data to be determined | Data to be determined |
| Oxidation | 3% H₂O₂, RT, 24h | Data to be determined | Data to be determined | Data to be determined |
| Thermal | 80 °C, 48h | Data to be determined | Data to be determined | Data to be determined |
| Photolytic | UV/Vis light | Data to be determined | Data to be determined | Data to be determined |
Visualizations
The following diagram illustrates the logical flow of the experimental work required to characterize the solubility and stability of this compound.
Caption: Workflow for solubility and stability testing.
Phthalazinone derivatives have been investigated for various biological activities. For instance, some exhibit anticancer properties by inhibiting poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. The following diagram illustrates a simplified, hypothetical signaling pathway that could be relevant for a phthalazinone-based compound.
Caption: Hypothetical PARP inhibition pathway.
Conclusion
While specific experimental data on the solubility and stability of this compound are not currently available in the public domain, this technical guide provides a robust framework for its characterization. The outlined experimental protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies are industry-standard approaches. The successful execution of these experiments will yield the critical data necessary to advance the development of this compound as a potential therapeutic agent. The provided visualizations offer a clear workflow for these studies and a hypothetical mechanism of action to guide further pharmacological investigation. It is recommended that researchers undertaking the study of this compound perform these experiments to generate a comprehensive physicochemical profile.
References
Methodological & Application
Application Notes and Protocols: Ethyl 4-oxo-3H-phthalazin-1-ylacetate as a Key Intermediate in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a critical intermediate in the development of therapeutic agents. This document details the synthetic protocols, quantitative data, and its application in the synthesis of aldose reductase inhibitors, exemplified by the drug Zopolrestat.
Introduction
This compound is a versatile heterocyclic compound belonging to the phthalazinone class of molecules. Phthalazinone derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2] Notably, this compound serves as a crucial building block for the synthesis of potent aldose reductase inhibitors, which are instrumental in managing the chronic complications of diabetes.[3][4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from phthalic anhydride.
Experimental Protocol:
Step 1: Synthesis of 3-(Ethoxycarbonylmethylene)phthalide
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride and (carbetoxymethylene)triphenylphosphorane in chloroform.
-
Heat the reaction mixture to reflux and maintain for a specified duration.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 3-(ethoxycarbonylmethylene)phthalide.
Step 2: Synthesis of Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate
-
To a solution of 3-(ethoxycarbonylmethylene)phthalide in a suitable solvent (e.g., ethanol), add hydrazine hydrate.
-
Reflux the reaction mixture for several hours.[4]
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into iced water.[4]
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from an appropriate solvent (e.g., cyclohexane) to yield pure Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate.[4]
Quantitative Data for Synthesis:
| Step | Product | Starting Materials | Reagents | Solvent | Yield (%) | Melting Point (°C) |
| 1 | 3-(Ethoxycarbonylmethylene)phthalide | Phthalic anhydride, (Carbethoxymethylene)triphenylphosphorane | - | Chloroform | Not specified | Not specified |
| 2 | Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate | 3-(Ethoxycarbonylmethylene)phthalide | Hydrazine hydrate | Ethanol | 77%[4] | Not specified |
Application in the Synthesis of Zopolrestat
This compound is a pivotal intermediate in the synthesis of Zopolrestat, a potent aldose reductase inhibitor.[3][4] The synthesis involves the modification of the phthalazinone core of the intermediate.
Experimental Protocol for Zopolrestat Synthesis (Illustrative Steps):
Step 1: N-Alkylation of Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate
-
To a solution of Ethyl (3,4-dihydro-4-oxo-phthalazin-l-yl)acetate in an appropriate solvent (e.g., anhydrous ether), add a suitable alkylating agent such as 2-(chloromethyl)-5-(trifluoromethyl)benzo[d]thiazole.
-
The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) to facilitate the N-alkylation.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture by washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product to obtain the ethyl ester of Zopolrestat.
Step 2: Hydrolysis to Zopolrestat
-
Dissolve the ethyl ester of Zopolrestat in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).[4]
-
Stir the mixture at room temperature for a few hours until the hydrolysis is complete.[4]
-
Acidify the reaction mixture with a suitable acid (e.g., HCl 6N) to precipitate the Zopolrestat.[4]
-
Collect the solid by filtration, wash with water, and dry to obtain pure Zopolrestat.
Quantitative Data for Zopolrestat:
| Property | Value | Reference |
| IUPAC Name | 2-[4-oxo-3-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]methyl]phthalazin-1-yl]acetic acid | [6] |
| Molecular Formula | C19H12F3N3O3S | [6] |
| Molecular Weight | 419.4 g/mol | [6] |
| In Vitro IC50 (Aldose Reductase) | 3.1 x 10⁻⁹ M | [3] |
| In Vivo ED50 (Rat Sciatic Nerve) | 3.6 mg/kg | [3] |
Mechanism of Action and Signaling Pathway
Zopolrestat exerts its therapeutic effect by inhibiting the enzyme aldose reductase, a key component of the polyol pathway. In hyperglycemic conditions, as seen in diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and cataracts.[3][4] By inhibiting aldose reductase, Zopolrestat prevents the conversion of glucose to sorbitol, thereby mitigating the cellular damage caused by sorbitol accumulation.
Caption: Inhibition of the Polyol Pathway by Zopolrestat.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis of aldose reductase inhibitors using this compound as an intermediate, followed by biological evaluation, is depicted below.
Caption: Synthetic and evaluative workflow for Zopolrestat.
References
- 1. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold [openmedicinalchemistryjournal.com]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Zopolrestat | C19H12F3N3O3S | CID 1613 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PARP Inhibitors Using Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 4-oxo-3H-phthalazin-1-ylacetate as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. The document includes detailed experimental protocols, quantitative data on inhibitor potency, and diagrams of the relevant biological pathways and experimental workflows.
Introduction
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular processes, most notably DNA repair and programmed cell death.[1][2] The inhibition of PARP, particularly PARP-1, has emerged as a promising therapeutic strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1] Phthalazinone derivatives form the core scaffold of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[3] this compound is a valuable starting material for the synthesis of these inhibitors due to its reactive sites that allow for the introduction of various functional groups to modulate potency and pharmacokinetic properties.
PARP Signaling Pathway in DNA Repair
Upon DNA damage, PARP-1 binds to single-strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits DNA repair machinery to the site of damage.[1][4] Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic DNA-PARP complexes. In cells with deficient homologous recombination repair, such as those with BRCA mutations, these stalled replication forks are converted into double-strand breaks that cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.
Synthetic Strategy for PARP Inhibitors
The general synthetic approach involves the modification of this compound at two primary positions: the N-3 position of the phthalazinone ring and the ester group at the C-1 position. These modifications are crucial for achieving high inhibitory potency and favorable pharmacological profiles. A common strategy is to introduce a substituted benzyl group at the C-4 position, a feature present in many potent PARP inhibitors.
The following diagram outlines a generalized workflow for the synthesis of a phthalazinone-based PARP inhibitor starting from this compound.
Experimental Protocols
The following protocols are adapted from established synthetic routes for phthalazinone-based PARP inhibitors and represent a plausible pathway starting from this compound.
Protocol 1: Synthesis of Ethyl 2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetate (Intermediate 1)
This protocol describes the N-arylation of the phthalazinone ring.
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add anhydrous toluene to the flask, followed by N,N'-dimethylethylenediamine (0.2 eq) and iodobenzene (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-phenylated product.
Protocol 2: Synthesis of 2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid (Intermediate 2)
This protocol outlines the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve Ethyl 2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetate (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate.
Protocol 3: Synthesis of a Final PARP Inhibitor via Amide Coupling
This protocol describes the coupling of the carboxylic acid intermediate with an amine, a common final step in the synthesis of many PARP inhibitors.
Materials:
-
2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid
-
Desired amine (e.g., piperazine derivative)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 2-(4-oxo-3-phenyl-3,4-dihydrophthalazin-1-yl)acetic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final PARP inhibitor.
Quantitative Data of Phthalazinone-Based PARP Inhibitors
The following table summarizes the in vitro potency of several phthalazinone-based PARP inhibitors reported in the literature.
| Compound ID | PARP-1 IC₅₀ (nM) | PARP-2 IC₅₀ (nM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |
| Olaparib | 1-5 | 1-5 | MDA-MB-436 (BRCA1 mutant) | ~0.01 | [5][6] |
| DLC-1-6 | <0.2 | Not Reported | Not Reported | Not Reported | |
| DLC-49 | 0.53 | Not Reported | Not Reported | Not Reported | |
| Compound 11c | 97 | Not Reported | A549 (Lung Carcinoma) | Not Reported | [5] |
| Compound 23 | 3.24 | Not Reported | Capan-1 (BRCA2 deficient) | Not Reported | [2] |
Conclusion
This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of phthalazinone-based PARP inhibitors. The synthetic protocols provided herein, adapted from established literature, offer a robust framework for the development of novel and potent anticancer agents. The modular nature of the synthesis allows for systematic structure-activity relationship (SAR) studies to optimize the efficacy and pharmacokinetic properties of these inhibitors. Further research and development in this area hold significant promise for advancing cancer therapy.
References
- 1. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold | Semantic Scholar [semanticscholar.org]
- 6. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" in anti-inflammatory drug discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalazine derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anti-inflammatory effects.[1] "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" serves as a key intermediate in the synthesis of a variety of substituted phthalazinone derivatives. While direct anti-inflammatory data on this specific ethyl acetate derivative is limited, its structural core is integral to numerous compounds that have demonstrated significant anti-inflammatory properties. These derivatives often exert their effects through the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), often through the NF-κB signaling pathway.[1][2][3]
This document provides detailed application notes and experimental protocols relevant to the use of "this compound" as a scaffold for the development of novel anti-inflammatory agents.
Synthesis of this compound Derivatives
"this compound" is a versatile starting material for the synthesis of more complex phthalazinone derivatives with enhanced anti-inflammatory activity. The ester functional group can be readily converted into other functionalities, such as hydrazides, which can then be used to construct various heterocyclic rings. Additionally, the nitrogen at position 3 of the phthalazinone ring can be substituted to introduce diverse chemical moieties. A general synthetic approach involves the reaction of "this compound" with various electrophiles or its conversion to a more reactive intermediate.
Data Presentation: Anti-inflammatory Activity of Phthalazinone Derivatives
The following tables summarize the in vivo and in vitro anti-inflammatory activities of various phthalazinone derivatives, showcasing the potential of this chemical class. This data is representative of the activity that can be achieved by modifying the core structure of "this compound".
Table 1: In Vivo Anti-inflammatory Activity of Phthalazinone Derivatives in Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema (Reference) |
| Derivative 2b | 10 | 3 | 52.8 | Etoricoxib | 58.5 |
| Derivative 2i | 10 | 5 | 60.4 | Etoricoxib | 64.2 |
| Derivative 4 | 50 | 4 | 68.2 | Celecoxib | 62.5 |
| Derivative 5 | 50 | 4 | 65.9 | Celecoxib | 62.5 |
| Derivative 8b | 50 | 4 | 72.7 | Celecoxib | 62.5 |
Data sourced from multiple studies for illustrative purposes.[2][4]
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Phthalazinone Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 4 | >100 | 0.15 | >667 |
| Derivative 5 | >100 | 0.21 | >476 |
| Derivative 8b | >100 | 0.12 | >833 |
| Celecoxib | 15 | 0.04 | 375 |
IC50 values represent the concentration required for 50% inhibition. Data sourced from a representative study.[2]
Table 3: In Vitro Nitric Oxide (NO) and TNF-α Inhibitory Activity of Phthalazinone Derivatives
| Compound | Concentration (µM) | % NO Inhibition | % TNF-α Inhibition |
| Tetrahydrophthalazinone 17 | 10 | Not Reported | 45 |
| Tetrahydrophthalazinone 18 | 10 | Not Reported | 55 |
| Rolipram (Reference) | 10 | Not Reported | 60 |
Data represents inhibition of LPS-stimulated production in relevant cell lines. Data sourced from a representative study.[5]
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
1% (w/v) Carrageenan solution in sterile saline
-
Test compound (phthalazinone derivative) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Celecoxib)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups: vehicle control, reference drug, and test compound groups.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 h).
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes, which are key in the inflammatory pathway.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compound dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, Indomethacin for non-selective)
-
Assay buffer (e.g., Tris-HCl)
-
Detection system (e.g., colorimetric or fluorometric kit, or LC-MS/MS for prostaglandin quantification)
Procedure (General Colorimetric Method):
-
Prepare the reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) at 37°C.
-
Stop the reaction and measure the product formation (e.g., Prostaglandin G2) using a suitable detection reagent and a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compound dissolved in a suitable solvent
-
Griess Reagent (for nitrite determination)
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at ~540 nm.
-
Calculate the percentage of NO inhibition by the test compound compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Synthetic workflow for developing anti-inflammatory agents.
Caption: Mechanism of action of phthalazinone derivatives.
Caption: In vitro screening workflow for anti-inflammatory compounds.
Conclusion
"this compound" represents a valuable starting point for the synthesis of novel phthalazinone derivatives with significant anti-inflammatory potential. The data from various studies on related compounds indicate that this chemical scaffold is a promising platform for the development of potent and selective inhibitors of key inflammatory mediators. The experimental protocols provided herein offer a robust framework for the evaluation of newly synthesized derivatives, enabling researchers to identify lead candidates for further preclinical and clinical development in the pursuit of new anti-inflammatory therapies.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and potential anti-inflammatory activity of some tetrahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 4-oxo-3H-phthalazin-1-ylacetate Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 4-oxo-3H-phthalazin-1-ylacetate and its derivatives as a promising class of compounds in cancer research. The phthalazinone scaffold is a versatile backbone for the development of novel anti-cancer agents that target various key pathways involved in tumor progression and survival.[1][2][3] This document outlines their mechanisms of action, presents key quantitative data, and provides detailed protocols for their experimental evaluation.
Mechanisms of Action
Phthalazinone derivatives have demonstrated significant therapeutic potential by targeting a range of critical cellular processes in cancer cells. Their multifaceted activity makes them a subject of intensive investigation for oncological applications.[1]
Key molecular targets and pathways include:
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors are crucial in cancer therapy, especially for cancers with BRCA1/2 mutations. Phthalazinone-based PARP inhibitors, like the FDA-approved drug Olaparib, disrupt DNA repair mechanisms in cancer cells, leading to apoptosis.[1][4]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting VEGFR-2, phthalazinone derivatives can cut off the tumor's blood supply, thereby hindering its growth.[1][2][5]
-
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is frequently overactivated in various cancers, leading to uncontrolled cell division. Specific phthalazinone derivatives have been developed to inhibit EGFR signaling, thus controlling tumor proliferation.[1][2][6]
-
Induction of Apoptosis and Cell Cycle Arrest: Many phthalazinone derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest at specific phases, preventing the proliferation of cancer cells.[5][7][8][9]
The versatility of the phthalazinone core allows for chemical modifications to enhance potency, selectivity, and pharmacokinetic profiles, making it an attractive scaffold for designing next-generation anticancer drugs.[1] These compounds have shown efficacy against a variety of human cancer cell lines, including breast, colon, lung, and liver cancers.[1][7][10]
Data Presentation
The following tables summarize the in vitro efficacy of various "this compound" derivatives and other related phthalazinones against several human cancer cell lines and target enzymes.
Table 1: Cytotoxicity of Phthalazinone Derivatives against Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 12b | HCT-116 (Colon) | 0.32 | [5] |
| 13c | HCT-116 (Colon) | 0.64 | [5] |
| 9c | HCT-116 (Colon) | 1.58 | [5] |
| Sorafenib (Control) | HCT-116 (Colon) | 2.93 | [5] |
| 12d | MDA-MB-231 (Breast) | 0.57 | [6][11] |
| 11d | MDA-MB-231 (Breast) | 0.92 | [6][11] |
| Erlotinib (Control) | MDA-MB-231 (Breast) | 1.02 | [11] |
| 12c | MDA-MB-231 (Breast) | 1.89 | [6][11] |
| 2h | UO-31 (Renal) | Moderate Sensitivity | [10] |
| 2j | UO-31 (Renal) | Moderate Sensitivity | [10] |
| 2g | UO-31 (Renal) | Moderate Sensitivity | [10] |
Table 2: Enzyme Inhibitory Activity of Phthalazinone Derivatives
| Compound | Target Enzyme | IC50 (nM) | Reference |
| 12b | VEGFR-2 | 17,800 | [5] |
| Sorafenib (Control) | VEGFR-2 | 32,100 | [5] |
| 12d | EGFR | 21.4 | [6][11] |
| Erlotinib (Control) | EGFR | 80 | [6][11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit 50% of cancer cell growth in vitro.[7]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MDA-MB-231)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound (phthalazinone derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on changes in the plasma membrane.[5][7]
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest both floating and adherent cells by trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells within one hour using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) can be distinguished based on their fluorescence.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.[5][7]
Materials:
-
Cancer cells treated with the test compound
-
Cold PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
PI Staining: Add PI staining solution to the cell suspension and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Visualizations
The following diagrams illustrate key signaling pathways and a general workflow for the evaluation of phthalazinone derivatives.
Caption: PARP inhibition pathway by phthalazinone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthesis of Novel Heterocyclic Compounds from Ethyl 4-oxo-3H-phthalazin-1-ylacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of novel heterocyclic compounds utilizing "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" as a versatile starting material. The phthalazine core is a recognized privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and enzyme inhibition properties.
The protocols outlined below focus on the conversion of this compound into a key intermediate, (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, and its subsequent cyclization into various five- and six-membered heterocyclic rings.
Overview of Synthetic Pathways
The central strategy involves a two-step process:
-
Hydrazinolysis: Conversion of the starting ethyl ester into the corresponding acetohydrazide. This key intermediate possesses a reactive nucleophilic hydrazide moiety.
-
Cyclization: Reaction of the acetohydrazide with various electrophilic reagents to construct diverse heterocyclic systems fused or appended to the phthalazine core.
[this compound] + Hydrazine Hydrate -> [(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide]
[(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide] + Carbon Disulfide -> [2-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)phthalazin-1(2H)-one]
[Potassium dithiocarbazate of Intermediate 1] + Hydrazine Hydrate -> [2-((4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)phthalazin-1(2H)-one]
[(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide] + Malononitrile -> [2-(2-(3,5-diamino-1H-pyrazol-1-yl)-2-oxoethyl)phthalazin-1(2H)-one]
Caption: Workflow for the synthesis of the key acetohydrazide intermediate.
Application Notes and Protocols: "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" in the Synthesis of Novel Cholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of novel cholinesterase inhibitors derived from "Ethyl 4-oxo-3H-phthalazin-1-ylacetate." Phthalazine derivatives have emerged as a promising scaffold in the design of therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease, by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following sections outline a robust synthetic pathway, from the specified starting material to a library of target hydrazone compounds, and detail the subsequent in vitro evaluation of their inhibitory activity using the well-established Ellman's method.
Introduction
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. These agents act by increasing the levels of the neurotransmitter acetylcholine in the brain through the inhibition of AChE and/or BChE. The phthalazinone core has been identified as a "privileged scaffold" in medicinal chemistry, and its derivatives have shown significant potential as cholinesterase inhibitors. Many of these compounds are believed to exert their inhibitory effect through a mixed-type inhibition mechanism, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes.[1][2] This dual-binding capability can lead to enhanced inhibitory potency. This document focuses on the utility of "this compound" as a versatile starting material for the generation of a diverse library of phthalazinone-based hydrazone derivatives for screening as potential cholinesterase inhibitors.
Data Presentation
The inhibitory activities of various phthalazinone derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized below. The data is compiled from various studies on compounds with similar structural features to those proposed in the synthetic protocol.
Table 1: Cholinesterase Inhibitory Activity of Phthalazinone Derivatives
| Compound ID | Modification | Target Enzyme | IC50 (µM) | Reference |
| Compound 19 | Phthalazinone nucleus replacing indanone part of donepezil | AChE | 0.55 | [3] |
| Compound 73 | p-toluyl group at position 4 of the phthalazinone ring | AChE | 3.45 ± 0.23 | [3] |
| Compound 73 | p-toluyl group at position 4 of the phthalazinone ring | BuChE | 5.50 ± 0.37 | [3] |
| Compound 1f | Donepezil analogue with phthalazin-1(2H)-one scaffold | AChE | low µM | [4] |
| Compound 1h | Donepezil analogue with phthalazin-1(2H)-one scaffold | AChE | sub-µM | [4] |
| Compound 1j | Donepezil analogue with phthalazin-1(2H)-one scaffold | AChE | sub-µM | [4] |
| Compound 7e | Novel phthalazinone-based derivative | hAChE | Comparable to Donepezil | [2] |
| Compound 17c | Novel phthalazinone-based derivative | hAChE | Superior to Donepezil | [2] |
Table 2: Cholinesterase Inhibitory Activity of Hydrazone Derivatives
| Compound ID | General Structure | Target Enzyme | IC50 (µM) | Reference |
| Compound 2k | N'-[(E)-(4-Hydroxy-3,5-diiodophenyl)methylidene]-4-nitrobenzohydrazide | AChE | 15.1 - 140.5 | [5] |
| Compound 3a | 4-fluoro-N'-(2-hydroxy-3,5-diiodobenzyl)benzohydrazide | BuChE | 35.5 - 170.5 | [5] |
| Compound 5e | Hydrazone-sulfonate hybrid | AChE | 9.30 | [6] |
| Compound 5i | Hydrazone-sulfonate hybrid | BuChE | 11.82 | [6] |
| Compound F111 | Hydrazone derivative | BuChE | 4.27 ± 0.36 | [7] |
Experimental Protocols
I. Synthesis of 4-Oxo-3H-phthalazin-1-ylacetohydrazide
This protocol describes the conversion of the starting ethyl ester to its corresponding hydrazide, a key intermediate for the synthesis of the target hydrazone library.
Materials:
-
This compound
-
Hydrazine hydrate (99%)
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield 4-Oxo-3H-phthalazin-1-ylacetohydrazide.[8]
II. General Protocol for the Synthesis of Phthalazinone-based Hydrazones
This protocol outlines the condensation reaction between the synthesized hydrazide and various aromatic aldehydes to generate a library of hydrazone derivatives.
Materials:
-
4-Oxo-3H-phthalazin-1-ylacetohydrazide
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Glacial acetic acid
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Suspend 4-Oxo-3H-phthalazin-1-ylacetohydrazide (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Add the desired substituted aromatic aldehyde (1.1 equivalents) to the suspension.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry under vacuum to obtain the pure hydrazone derivative.
III. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the determination of the inhibitory activity of the synthesized hydrazone derivatives against AChE and BChE using a spectrophotometric method.[9][10]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
Phosphate buffer (0.1 M, pH 8.0)
-
Synthesized hydrazone derivatives (test compounds)
-
Donepezil or Galantamine (as a positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare stock solutions of ATCI (14 mM) and BTCI (14 mM) in deionized water.
-
Prepare a stock solution of the enzyme (AChE or BChE) in phosphate buffer.
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), and then dilute to various concentrations with phosphate buffer.
-
-
Assay Protocol (in a 96-well plate):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the test compound solution (or solvent for the control)
-
10 µL of the enzyme solution (AChE or BChE)
-
10 µL of the DTNB solution
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Synthesis Workflow
Caption: Synthetic and screening workflow for novel cholinesterase inhibitors.
Proposed Mechanism of Cholinesterase Inhibition
Caption: Mixed-type inhibition of acetylcholinesterase by phthalazinone derivatives.
References
- 1. Design, synthesis, biological evaluation, and molecular modeling simulations of new phthalazine-1,4-dione derivatives as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in vitro, and in vivo evaluation of novel phthalazinone-based derivatives as promising acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazone-sulfonate hybrids as potential cholinesterase inhibitors: design, synthesis and molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. japsonline.com [japsonline.com]
Experimental protocol for the synthesis of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed experimental protocol for the two-step synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves the initial preparation of the precursor, Phthalazin-1(2H)-one, from phthalic anhydride and hydrazine hydrate, followed by N-alkylation with ethyl chloroacetate to yield the target compound. This document outlines the required materials, step-by-step procedures, and expected outcomes, including quantitative data and characterization details.
Introduction
Phthalazinone derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein provides a reliable and reproducible method for the preparation of this valuable building block.
Overall Reaction Scheme
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Phthalazin-1(2H)-one (Precursor)
Materials:
-
Phthalic anhydride
-
Hydrazine hydrate (80% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
A mixture of phthalic anhydride (0.1 mol) and glacial acetic acid (50 mL) is placed in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (0.1 mol, 80% solution) is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is heated to reflux for 2 hours.
-
The mixture is then cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold deionized water and then recrystallized from ethanol to afford Phthalazin-1(2H)-one as pale yellow crystals.[1]
-
The purified product is dried in a vacuum oven.
Part 2: Synthesis of this compound (Target Molecule)
Materials:
-
Phthalazin-1(2H)-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
Procedure:
-
In a round-bottom flask, Phthalazin-1(2H)-one (0.05 mol) is dissolved in dry acetone (100 mL).
-
Anhydrous potassium carbonate (0.075 mol) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
Ethyl chloroacetate (0.06 mol) is then added dropwise to the suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The acetone is evaporated from the filtrate under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to give this compound as a solid.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| Phthalazin-1(2H)-one | C₈H₆N₂O | 146.15 | 183-185 | Pale yellow crystals | ~70-80 |
| This compound | C₁₂H₁₂N₂O₃ | 232.24 | Not specified | Solid | 60-75 (expected) |
Characterization Data for this compound (Representative Data):
-
IR (KBr, cm⁻¹): Expected characteristic peaks would include a strong absorption for the ester carbonyl group (~1730-1750 cm⁻¹), a strong absorption for the amide carbonyl group in the phthalazinone ring (~1660-1680 cm⁻¹), and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the target molecule.
Conclusion
The protocol detailed in this application note provides a straightforward and efficient method for the synthesis of this compound. The two-step process is robust and utilizes readily available starting materials, making it suitable for implementation in various research and development laboratories focused on the synthesis of novel pharmaceutical agents. The provided data and workflows offer a clear guide for the successful preparation and characterization of this important synthetic intermediate.
References
"Ethyl 4-oxo-3H-phthalazin-1-ylacetate": A Versatile Scaffold for Medicinal Chemistry
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phthalazinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. Among these, "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" serves as a key starting material and a versatile building block for the synthesis of novel therapeutic agents. Its inherent drug-like properties and the synthetic accessibility of its derivatives have made it an attractive scaffold for the development of compounds targeting a range of diseases, most notably cancer and inflammatory conditions.
The phthalazinone structure is a bicyclic aromatic system containing two adjacent nitrogen atoms. This arrangement allows for diverse chemical modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activity. Derivatives of the phthalazinone scaffold have demonstrated potent inhibitory activity against several key enzymes implicated in disease pathogenesis, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP).
These application notes provide a comprehensive overview of the medicinal chemistry applications of the "this compound" scaffold. Included are detailed protocols for the synthesis of the parent scaffold and its derivatives, as well as methodologies for key biological assays to evaluate their therapeutic potential. Quantitative data on the biological activity of various derivatives are presented in structured tables for comparative analysis. Additionally, signaling pathway diagrams and experimental workflows are provided to visualize the underlying mechanisms of action and experimental designs.
Data Presentation: Biological Activities of Phthalazinone Derivatives
The following tables summarize the in vitro biological activities of various phthalazinone derivatives, showcasing the potential of the "this compound" scaffold in developing potent inhibitors for different therapeutic targets.
Table 1: Anti-proliferative Activity of Phthalazinone Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 7c | HCT-116 | 1.36 | [1] |
| 8b | HCT-116 | 2.34 | [1] |
| 7c | MDA-MB-231 | 7.67 | [1] |
| 11d | MDA-MB-231 | 0.92 | |
| 12c | MDA-MB-231 | 1.89 | |
| 12d | MDA-MB-231 | 0.57 | |
| 2g | MCF-7 | 0.15 | |
| 4a | MCF-7 | 0.18 | |
| 2g | HepG2 | 0.12 | |
| 4a | HepG2 | 0.09 | |
| 31a | HepG2 | 5.7 (µg/mL) | [2] |
| 16 | HepG2 | 7.09 (µg/mL) | [2] |
| DLC-1 | MDA-MB-436 | 0.08 | [3] |
| DLC-1 | MDA-MB-231 | 26.39 | [3] |
| DLC-1 | MCF-7 | 1.01 | [3] |
| DLC-50 | MDA-MB-436 | 0.30 | [3] |
| DLC-50 | MDA-MB-231 | 2.70 | [3] |
| DLC-50 | MCF-7 | 2.41 | [3] |
| 11c | A549 | Significant Activity | [4] |
| 16b | A549 | Significant Activity | [4] |
Table 2: Kinase Inhibitory Activity of Phthalazinone Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Vatalanib (PTK787) | VEGFR-2 | 20 | |
| AAC789 | VEGFR-2 | 20 | |
| IM-023911 | VEGFR-2 | 48 | |
| 2g | VEGFR-2 | 148 | |
| 4a | VEGFR-2 | 196 | |
| 12d | EGFR | 21.4 | |
| 11d | EGFR | 79.6 | |
| 12c | EGFR | 65.4 | |
| Erlotinib (Standard) | EGFR | 80 | |
| DLC-1 | PARP-1 | <0.2 | [3] |
| DLC-6 | PARP-1 | <0.2 | [3] |
| DLC-49 | PARP-1 | 0.53 | [3] |
| DLC-49 | HDAC-1 | 17 | [3] |
| 11c | PARP-1 | 97 | [4] |
| Olaparib (Standard) | PARP-1 | 139 | [4] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
This protocol describes a general method for the synthesis of the carboxylic acid precursor to this compound.
-
Step 1: Reaction of Phthalic Anhydride with Hydrazine
-
To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting precipitate, phthalhydrazide, is collected by filtration, washed with cold ethanol, and dried.
-
-
Step 2: Synthesis of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
-
A mixture of phthalhydrazide (1 equivalent) and a glycine equivalent (e.g., chloroacetic acid or glyoxylic acid) (1-1.2 equivalents) in a suitable solvent (e.g., water, ethanol, or a mixture) is heated to reflux in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
-
The reaction is refluxed for 4-8 hours and monitored by TLC.
-
After completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the product.
-
The solid product, (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent like ethanol or acetic acid.
-
Protocol 2: Synthesis of this compound
This protocol outlines the esterification of the carboxylic acid precursor.
-
Suspend (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid (1 equivalent) in absolute ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux for 6-12 hours, with continuous removal of water if necessary (e.g., using a Dean-Stark apparatus).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize the excess acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Biological Assay Protocols
Protocol 3: In Vitro Anti-proliferative Activity (MTT Assay)
This protocol details the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This protocol describes the evaluation of the anti-inflammatory potential of the synthesized compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the synthesized compounds. Administer the compounds orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and evaluate the statistical significance.
Protocol 5: In Vitro Kinase Inhibition Assay (VEGFR-2/EGFR)
This protocol outlines a general method for assessing the inhibitory activity of compounds against specific kinases.
-
Reagent Preparation: Prepare assay buffer, kinase (recombinant human VEGFR-2 or EGFR), substrate (e.g., a specific peptide), and ATP solution.
-
Compound Dilution: Prepare serial dilutions of the test compounds and a standard inhibitor in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the kinase activity. This can be done using various methods, such as:
-
Luminescence-based assays: Measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™).
-
ELISA-based assays: Use a specific antibody to detect the phosphorylated substrate.
-
Radiometric assays: Use [γ-32P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways
References
- 1. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" in the Development of PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates a variety of cellular functions, particularly in immune and inflammatory responses. This has made PDE4 a highly attractive target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. Phthalazinone derivatives have emerged as a promising class of PDE4 inhibitors. "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" serves as a key starting material or an important structural motif in the synthesis of a diverse range of phthalazinone-based PDE4 inhibitors. These application notes provide a comprehensive overview of the role of this compound in PDE4 inhibitor development, including synthetic protocols, quantitative data on inhibitor potency, and methodologies for their biological evaluation.
Synthesis of Phthalazinone Derivatives
The phthalazinone scaffold can be functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. A common strategy involves the N-alkylation of a pre-formed phthalazinone ring with reagents like ethyl chloroacetate or ethyl bromoacetate to introduce the ethyl acetate side chain.
General Synthesis Protocol: N-Alkylation of 4-substituted-1(2H)-phthalazinone
-
Dissolution: Dissolve the starting 4-substituted-1(2H)-phthalazinone in a suitable dry solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add an anhydrous base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution to deprotonate the nitrogen at the 2-position of the phthalazinone ring.
-
Alkylation: Add ethyl chloroacetate or a similar alkylating agent to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for a specified period (e.g., 12-24 hours) to allow the N-alkylation to proceed.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by chromatography (e.g., silica gel column chromatography) to obtain the desired this compound derivative.
Quantitative Data: PDE4 Inhibition by Phthalazinone Derivatives
The inhibitory potency of phthalazinone derivatives against PDE4 is typically determined by measuring their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for a selection of phthalazinone-based PDE4 inhibitors.
| Compound ID | Structure/Substitution | PDE4 IC₅₀ (nM) | Selectivity Profile | Reference |
| Roflumilast | N/A (approved drug for reference) | 0.84 (PDE4B), 0.68 (PDE4D) | High for PDE4B/D over PDE4A/C | [1] |
| GSK256066 | N/A (clinical trial candidate) | 0.0032 | High for PDE4 | [2] |
| Compound 1 | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivative | 5,500 - 15,000 (anti-proliferative IC₅₀) | N/A | [3] |
| Compound 2e | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivative | 5,500 - 15,000 (anti-proliferative IC₅₀) | N/A | [3] |
| Compound 7d | 4-(5-mercapto-1,3,4-oxadiazol-2-yl)phthalazin-1(2H)-one derivative | 5,500 - 15,000 (anti-proliferative IC₅₀) | N/A | [3] |
| Compound 11c | 4-phenylphthalazin-1-one derivative | 97 (PARP-1 IC₅₀) | PARP-1 inhibitor | [4] |
| (+)-14 | N-adamantan-2-yl cis-hexahydrophthalazinone | pIC₅₀ = 9.3 | N/A | [5] |
Note: The table includes data for a range of phthalazinone derivatives to illustrate the potential of this chemical class. Data for "this compound" itself is not available in the provided search results.
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This assay quantifies the ability of a test compound to inhibit the activity of the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or radioimmunoassay)
Protocol:
-
Prepare Reagents: Dilute the PDE4 enzyme and cAMP substrate in assay buffer to the desired concentrations.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute further in assay buffer.
-
Reaction Initiation: In a microplate, add the test compound solution, followed by the PDE4 enzyme. Allow for a brief pre-incubation period.
-
Substrate Addition: Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
TNF-α Release Inhibition Assay from LPS-stimulated PBMCs
This cell-based assay assesses the anti-inflammatory potential of PDE4 inhibitors by measuring their ability to suppress the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
TNF-α ELISA kit
Protocol:
-
Cell Culture: Isolate PBMCs from healthy donor blood and culture them in RPMI-1640 medium supplemented with FBS.
-
Compound Treatment: Seed the PBMCs in a 96-well plate and pre-incubate them with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC₅₀ value.
Visualizations
Signaling Pathway of PDE4 Inhibition
Caption: PDE4 inhibition by phthalazinone derivatives increases cAMP levels.
Experimental Workflow for PDE4 Inhibitor Development
Caption: Workflow for developing phthalazinone-based PDE4 inhibitors.
Structure-Activity Relationship (SAR) Logic
Caption: SAR logic for optimizing phthalazinone-based PDE4 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel selective phosphodiesterase (PDE4) inhibitors. 4. Resolution, absolute configuration, and PDE4 inhibitory activity of cis-tetra- and cis-hexahydrophthalazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of Ethyl 4-oxo-3H-phthalazin-1-ylacetate.
Troubleshooting Guide
Low yield is a common issue in the synthesis of this compound. The following table outlines potential problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Ineffective base: The base used may not be strong enough to deprotonate the phthalazinone nitrogen. 2. Low reaction temperature: The reaction may not have sufficient energy to overcome the activation barrier. 3. Short reaction time: The reaction may not have proceeded to completion. 4. Inactive alkylating agent: The ethyl chloroacetate or bromoacetate may have degraded. | 1. Use a stronger base such as sodium hydride (NaH). Exercise caution as NaH is highly reactive. 2. Increase the reaction temperature to reflux. Monitor for potential side product formation at higher temperatures. 3. Extend the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Use a fresh or purified supply of the alkylating agent. |
| Formation of O-Alkylated Side Product | The phthalazinone starting material exists in a lactam-lactim tautomeric equilibrium. Certain conditions can favor O-alkylation over the desired N-alkylation. | 1. Use a polar aprotic solvent such as DMF or a mixture of Acetone/DMF. These solvents are known to favor N-alkylation. 2. The choice of base can influence the N/O alkylation ratio. Potassium carbonate (K₂CO₃) is commonly used and generally favors N-alkylation in this system. |
| Presence of Unreacted Starting Material | 1. Insufficient amount of alkylating agent or base. 2. Inefficient stirring, leading to a heterogeneous reaction mixture. | 1. Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate and the base. 2. Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture. |
| Difficulty in Product Purification | The product may be contaminated with unreacted starting materials, side products, or residual solvent. | 1. Utilize column chromatography for purification. A silica gel column with a suitable eluent system (e.g., ethyl acetate/hexane) can effectively separate the desired product. 2. Recrystallization from an appropriate solvent system can also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is the N-alkylation of 2H-phthalazin-1-one with an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base.
Q2: Which base should I use for the N-alkylation reaction?
A2: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1][2] For less reactive substrates or to improve the reaction rate, a stronger base like sodium hydride (NaH) can be considered, though it requires more stringent anhydrous conditions and careful handling.
Q3: What is the recommended solvent for this synthesis?
A3: Polar aprotic solvents are generally preferred. A mixture of acetone and N,N-dimethylformamide (DMF) (e.g., in a 1:1 ratio) or pure DMF are excellent choices that facilitate the N-alkylation process.[1]
Q4: What are the optimal temperature and reaction time?
A4: The reaction is typically carried out at an elevated temperature, often under reflux conditions.[1] The reaction time can vary significantly, from a few hours to over 20 hours, depending on the specific reactants and conditions.[1] It is highly recommended to monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Q5: How can I minimize the formation of the O-alkylated isomer?
A5: The formation of the O-alkylated side product is a potential issue due to the lactam-lactim tautomerism of the phthalazinone ring. Using a polar aprotic solvent and a base like K₂CO₃ generally favors the desired N-alkylation.
Q6: What are some common purification techniques for the final product?
A6: After the reaction is complete, the crude product is typically worked up by quenching the reaction, extracting the product into an organic solvent, and washing to remove inorganic salts. Further purification is often achieved through column chromatography on silica gel or by recrystallization.
Experimental Protocols
Protocol 1: N-alkylation using Potassium Carbonate
This protocol is adapted from the synthesis of a similar phthalazinone derivative.[1]
Materials:
-
2H-phthalazin-1-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 2H-phthalazin-1-one (1 equivalent) in a 1:1 mixture of Acetone and DMF, add anhydrous potassium carbonate (1.2 equivalents).
-
Add ethyl chloroacetate (1.1 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and stir for 20 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration and wash with water.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting side reactions in phthalazinone synthesis
Welcome to the Technical Support Center for Phthalazinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of phthalazinone and its derivatives. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental issues.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Issue 1: Incomplete Reaction and Low Yield
-
Issue 2: Formation of Hydrazone or Azine Side Products
-
Issue 3: Controlling N- vs. O-Alkylation
-
Issue 4: Formation of Bis-Phthalazinone Impurity
-
Issue 5: Removal of Residual Hydrazine
-
-
Detailed Experimental Protocols
-
Protocol 1: General Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids
-
Protocol 2: Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride and Hydrazine Hydrate
-
-
Troubleshooting Summary Table
Frequently Asked Questions (FAQs)
Issue 1: Incomplete Reaction and Low Yield
Q1: My reaction seems to have stalled, and the yield of my desired phthalazinone is low. How can I identify the cause and improve the outcome?
A1: Incomplete reactions are a common issue in phthalazinone synthesis. The primary cause is often insufficient reaction time or suboptimal reaction conditions.
Identification:
-
TLC Analysis: Monitor the reaction progress using Thin Layer Chromatography (TLC). An incomplete reaction will show a persistent spot corresponding to the starting material (e.g., 2-acylbenzoic acid or phthalic anhydride) and potentially faint spots for intermediates. The product spot will be less intense than expected.
-
1H NMR of Crude Product: Analysis of the crude reaction mixture via 1H NMR may show characteristic signals of the unreacted starting materials alongside the product signals.
Troubleshooting Steps:
-
Extend Reaction Time: Ensure the reaction is running for a sufficient duration. For many phthalazinone syntheses, refluxing for a minimum of 2-4 hours is recommended. Continue to monitor by TLC until the starting material spot is no longer visible.[1]
-
Increase Reaction Temperature: If extending the reaction time at the current temperature is ineffective, gradually increasing the temperature may drive the reaction to completion. Be cautious, as excessive heat can sometimes promote side reactions.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Protic solvents like ethanol or acetic acid are commonly used and often effective. If you are using a less polar solvent, consider switching to a higher-boiling polar solvent.
-
Catalyst: For syntheses starting from phthalaldehydic acid and a phenylhydrazine, an acid catalyst like ammonium chloride or oxalic acid can improve the rate of the initial condensation step.[2]
-
Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can inhibit the reaction. Use of dry solvents is also recommended.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Issue 2: Formation of Hydrazone or Azine Side Products
Q2: I observe an unexpected, brightly colored impurity in my reaction mixture. Could this be a hydrazone or azine, and how can I prevent its formation?
A2: Yes, the formation of hydrazone or azine side products is possible, especially when using starting materials with a carbonyl group and an excess of hydrazine.
Mechanism of Formation:
Hydrazones form from the condensation of a carbonyl group (e.g., in 2-formylbenzoic acid) with hydrazine. If an excess of the carbonyl compound is present, it can further react with the hydrazone to form an azine.
Identification:
-
TLC Analysis: Hydrazones and azines are often more colored (yellow to orange) than the starting materials and the phthalazinone product. They will appear as distinct spots on the TLC plate.
-
1H NMR: Hydrazones will exhibit a characteristic imine proton signal (C=N-H). Azines will have a symmetrical structure that can be identified by the number and integration of signals in the 1H NMR spectrum.
Troubleshooting Steps:
-
Control Stoichiometry: The most critical factor is the precise control of the hydrazine stoichiometry. Use a slight excess (1.0 - 1.2 equivalents) of hydrazine hydrate to ensure complete conversion of the starting material without having a large excess that could lead to side reactions.[1]
-
Order of Addition: Add the hydrazine hydrate slowly or dropwise to the solution of the carbonyl-containing starting material. This helps to maintain a low instantaneous concentration of hydrazine, disfavoring the formation of side products.
-
Reaction Temperature: Lowering the initial reaction temperature during the addition of hydrazine can help to control the initial condensation reaction and minimize side product formation. The temperature can then be raised to ensure complete cyclization.
Reaction Pathway: Phthalazinone vs. Hydrazone Formation
Caption: Competing pathways of phthalazinone and hydrazone formation.
Issue 3: Controlling N- vs. O-Alkylation
Q3: I am trying to alkylate my phthalazinone, but I am getting a mixture of N- and O-alkylated products. How can I control the regioselectivity of this reaction?
A3: Phthalazinones exist in lactam-lactim tautomeric forms, presenting two nucleophilic sites for alkylation: the nitrogen atom (N-alkylation) and the oxygen atom (O-alkylation). The regioselectivity is influenced by several factors.
Identification of Isomers:
-
1H and 13C NMR: The chemical shifts of the alkyl group and the protons/carbons of the phthalazinone ring will be different for the N- and O-alkylated isomers. For instance, in 13C NMR, the carbon of an O-alkyl group will be further downfield compared to that of an N-alkyl group. 2D NMR techniques like HSQC and HMBC can definitively establish the point of attachment.[3]
-
IR Spectroscopy: N-alkylation retains the carbonyl (C=O) stretch, while O-alkylation will show a C=N stretch and the absence of the C=O stretch.
Factors Influencing Regioselectivity and Troubleshooting:
| Factor | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Aprotic non-polar solvents (e.g., benzene, toluene) |
| Base | Stronger, non-coordinating bases (e.g., NaH) | Weaker bases or the use of silver salts (e.g., Ag2O) |
| Alkylating Agent | "Soft" electrophiles (e.g., alkyl iodides) | "Hard" electrophiles (e.g., alkyl sulfates, Meerwein's salt) |
| Counter-ion | Alkali metal cations (e.g., Na+, K+) | Silver cation (Ag+) |
Troubleshooting Steps:
-
To favor N-alkylation: Use a strong base like sodium hydride in a polar aprotic solvent like DMF, and an alkyl iodide as the alkylating agent.[4][5]
-
To favor O-alkylation: Consider using the silver salt of the phthalazinone (prepared by reacting with a silver salt like silver oxide) in a non-polar solvent like benzene, with an alkyl halide.[6] The use of "harder" alkylating agents like dimethyl sulfate can also promote O-alkylation.[2]
Decision Tree for N- vs. O-Alkylation
Caption: Decision guide for achieving selective N- or O-alkylation.
Issue 4: Formation of Bis-Phthalazinone Impurity
Q4: During the synthesis from a 3,2-benzoxazin-4-one, I've isolated a high-melting point byproduct that appears to be a dimer of my product. What is this and how can I avoid it?
A4: This byproduct is likely a bis-phthalazinone. Its formation is particularly noted when reacting 1-aryl-3,2-benzoxazin-4-ones with hydrazine in refluxing ethanol.
Mechanism of Formation:
The reaction of a 3,2-benzoxazin-4-one with hydrazine can proceed through two pathways. The desired pathway involves the attack of one hydrazine molecule to form the phthalazinone. However, under certain conditions, a second molecule of the benzoxazinone can react with the newly formed phthalazinone, leading to the bis-phthalazinone dimer.
Identification:
-
Mass Spectrometry: The molecular weight of the bis-phthalazinone will be approximately double that of the expected phthalazinone product, minus a molecule of water.
-
Melting Point: Bis-phthalazinones typically have significantly higher melting points than their monomeric counterparts due to their larger, more rigid structure.
-
NMR Spectroscopy: The 1H and 13C NMR spectra will be more complex than that of the desired product, but may show some symmetry depending on the structure of the dimer.
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is crucial. The formation of bis-phthalazinone is favored in ethanol. Switching to pyridine as the solvent has been shown to favor the formation of the desired monomeric phthalazinone.[4][7]
-
Temperature Control: Carefully controlling the reaction temperature may help to minimize the formation of the bis-phthalazinone. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
Stoichiometry: Ensure that the stoichiometry of hydrazine is appropriate to favor the formation of the monomeric product.
Solvent Effect on Product Formation
Caption: Influence of solvent on the formation of bis-phthalazinone.
Issue 5: Removal of Residual Hydrazine
Q5: My final phthalazinone product is contaminated with residual hydrazine. How can I effectively remove it?
A5: Residual hydrazine is a common process impurity and is often toxic, making its removal critical, especially in a pharmaceutical context.[8]
Identification:
-
Gas Chromatography (GC) or a specific HPLC method: These are the most common and accurate methods for quantifying residual hydrazine.
-
Colorimetric Tests: Specific colorimetric tests can be used for a qualitative or semi-quantitative indication of hydrazine presence.
Troubleshooting and Purification:
-
Robust Crystallization: A well-developed crystallization process is the most effective way to control residual hydrazine levels. This involves selecting an appropriate solvent system where the phthalazinone has good solubility at high temperatures and poor solubility at low temperatures, while hydrazine remains in the mother liquor. Recrystallization from acetic acid or ethanol is often effective.[1]
-
Aqueous Washes: Washing the crude product with water can help to remove water-soluble hydrazine. If the product is in an organic solvent, washing the organic layer with water or a dilute acid solution can extract the basic hydrazine.
-
Azeotropic Removal: In some cases, azeotropic distillation with a suitable solvent can be used to remove residual hydrazine.
-
Chemical Scavengers: In cases where hydrazine levels are very low but still need to be reduced, specific chemical scavengers can be employed, although this adds another purification step to remove the scavenger and its byproducts.
Purification Workflow for Hydrazine Removal
Caption: Workflow for the purification of phthalazinone to remove residual hydrazine.
Detailed Experimental Protocols
Protocol 1: General Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
2-Acylbenzoic acid (1.0 eq)
-
Hydrazine hydrate (1.1 - 1.5 eq)
-
Ethanol or Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add the 2-acylbenzoic acid (1.0 eq).
-
Add ethanol or glacial acetic acid to dissolve the starting material (concentration typically 0.1-0.5 M).
-
With stirring, slowly add hydrazine hydrate (1.1 - 1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-6 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.
-
If precipitation occurs, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
-
For recrystallization, ethanol or acetic acid are often suitable solvents.
Protocol 2: Synthesis of Phthalazin-1(2H)-one from Phthalic Anhydride and Hydrazine Hydrate
Materials:
-
Phthalic anhydride (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride (1.0 eq) in glacial acetic acid.
-
Slowly add hydrazine hydrate (1.1 eq) to the stirred solution. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol or water to yield pure phthalazin-1(2H)-one.
Troubleshooting Summary Table
| Issue | Likely Cause(s) | Key Identification Method(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time/temperature, impure reagents | TLC (persistent starting material spot) | Extend reaction time, increase temperature, change solvent, use a catalyst |
| Hydrazone/Azine Formation | Excess hydrazine, incorrect order of addition | TLC (colored spots), 1H NMR (imine proton) | Precise control of hydrazine stoichiometry, slow addition of hydrazine |
| N- vs. O-Alkylation | Lactam-lactim tautomerism, reaction conditions | 1H & 13C NMR, IR spectroscopy | Modify solvent, base, and alkylating agent based on desired isomer |
| Bis-Phthalazinone Formation | Reaction of 3,2-benzoxazin-4-one in ethanol | Mass spectrometry (dimer mass), high melting point | Change solvent from ethanol to pyridine |
| Residual Hydrazine | Entrapment in the product crystal lattice | GC, HPLC, colorimetric tests | Robust recrystallization, aqueous washes |
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude "Ethyl 4-oxo-3H-phthalazin-1-ylacetate"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude "Ethyl 4-oxo-3H-phthalazin-1-ylacetate".
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude "this compound"?
A1: Common impurities can include unreacted starting materials such as phthalic anhydride and ethyl hydrazinoacetate, incompletely cyclized intermediates, and side-products from undesired reactions. Depending on the synthetic route, residual solvents and reagents may also be present.
Q2: My purified product has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color can be due to highly conjugated impurities or trace amounts of metal catalysts if used in the synthesis. Washing the organic solution of your compound with a chelating agent solution, such as aqueous EDTA, can help remove metallic impurities. If the color is from an organic impurity, column chromatography with a carefully selected solvent system is often effective.
Q3: I am having trouble crystallizing my product. It keeps oiling out. What should I do?
A3: Oiling out during recrystallization can occur if the compound's melting point is lower than the solvent's boiling point, or if the concentration of impurities is high. Try using a lower boiling point solvent or a solvent mixture. Trituration of the oil with a non-polar solvent like hexanes can sometimes induce crystallization. Seeding the solution with a small crystal of the pure product can also promote crystallization.
Q4: My column chromatography separation is poor, and the product is co-eluting with an impurity. How can I improve the separation?
A4: To improve separation in column chromatography, you can try adjusting the polarity of the mobile phase. A shallower gradient or isocratic elution with a less polar solvent system may enhance resolution. Alternatively, consider using a different stationary phase, such as alumina or a reverse-phase silica gel, which will offer different selectivity.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of "this compound".
Recrystallization Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Recovery of Product | The compound is too soluble in the chosen solvent even at low temperatures. | Select a solvent in which the compound has lower solubility at room temperature. You can also try using a solvent/anti-solvent system. |
| The volume of solvent used was too large. | Use the minimum amount of hot solvent required to fully dissolve the crude product. | |
| Product Precipitates Too Quickly | The solution was cooled too rapidly, trapping impurities. | Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals. |
| No Crystal Formation | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the baseline | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Compound runs with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent like pure hexane and gradually add a more polar solvent. |
| Tailing of spots on TLC and poor separation on the column | The compound may be acidic or basic and is interacting strongly with the silica gel. | Add a small amount of a modifier to the mobile phase. For acidic compounds, add a small amount of acetic acid. For basic compounds, add a small amount of triethylamine. |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point during the purification. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, ethyl acetate, isopropanol, toluene, and mixtures with water or hexanes) to find a suitable solvent where the compound is soluble when hot but sparingly soluble when cold. Based on literature for similar compounds, aqueous ethanol or ethyl acetate are good starting points.[1]
-
Dissolution: In a flask, add the minimum volume of the hot recrystallization solvent to the crude "this compound" until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Column Chromatography Protocol
-
Stationary Phase and Mobile Phase Selection: Based on TLC analysis of the crude material, select an appropriate solvent system. For a related compound, a mixture of chloroform and ethyl acetate (9:1) on silica gel was effective.[2] A system of petroleum ether and ethyl acetate (e.g., starting from 10:1 and gradually increasing polarity) is also a common choice for compounds of this type.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.
-
Elution: Begin eluting the column with the selected mobile phase. Collect fractions and monitor the separation using TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified "this compound".
Visual Guides
Caption: General purification workflow for "this compound".
Caption: Decision tree for troubleshooting common purification issues.
References
Technical Support Center: Enhancing the Solubility of Phthalazinone Derivatives in Organic Solvents
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of phthalazinone derivatives in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My phthalazinone derivative is poorly soluble in common organic solvents like ethanol and methanol. What should I do first?
A1: Low solubility in polar protic solvents like ethanol and methanol is a common challenge with complex organic molecules. The first step is to try a broader range of solvents with different polarities.
-
Aprotic Polar Solvents: Try dissolving your compound in aprotic polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These solvents are often effective at dissolving a wide range of organic compounds. For example, the PARP inhibitor Olaparib, a phthalazinone derivative, is soluble in DMSO at approximately 10 mg/mL and in DMF at about 3 mg/mL.[1] Similarly, Azelastine hydrochloride shows a solubility of about 10 mg/mL in DMSO.[2]
-
Warming: Gently warming the solution can increase the solubility of your compound. However, be cautious and monitor for any degradation, especially with temperature-sensitive molecules.
-
Sonication: Using a sonicator can help break down solid particles and facilitate dissolution.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to an aqueous buffer for my assay. How can I prevent this?
A2: This is a common issue known as "crashing out." It occurs because the overall polarity of the solvent mixture increases significantly upon the addition of the aqueous buffer, reducing the solubility of your compound.
-
Minimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that keeps your compound dissolved. Many cell-based assays can tolerate up to 0.5% DMSO without significant toxicity.
-
Serial Dilutions: Instead of adding the concentrated DMSO stock directly to the aqueous buffer, perform serial dilutions in your organic solvent first to lower the concentration gradually.
-
Co-solvents: Consider using a co-solvent system. This involves a mixture of solvents to achieve the desired solubility and compatibility with your experimental setup.
Q3: I am observing degradation of my phthalazinone derivative in solution over time. Could this be related to the solvent?
A3: Yes, the choice of solvent can impact the stability of your compound. Some solvents can participate in degradation pathways. It is crucial to use high-purity, anhydrous solvents whenever possible. To confirm degradation, you can use techniques like HPLC to monitor the purity of your solution over time.
Q4: Can I use pH modification to improve the solubility of my phthalazinone derivative in organic solvents?
A4: While pH modification is a powerful technique for improving the solubility of ionizable compounds in aqueous solutions, its effect in organic solvents is less direct. However, if your phthalazinone derivative has acidic or basic functional groups, forming a salt version of the compound can significantly alter its solubility profile in certain organic solvents. For example, the hydrochloride salt of Hydralazine is soluble in water and slightly soluble in ethanol and methanol.[3]
Quantitative Solubility Data
The following table summarizes the solubility of some common phthalazinone derivatives in various organic solvents. This data can serve as a starting point for selecting an appropriate solvent for your experiments.
| Phthalazinone Derivative | Solvent | Solubility | Reference |
| Olaparib | Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Olaparib | Dimethylformamide (DMF) | ~3 mg/mL | [1] |
| Olaparib | Dimethyl sulfoxide (DMSO) | 33 mg/mL | [4] |
| Olaparib | Ethanol | 1.7 mg/mL (with slight warming) | [4] |
| Olaparib | Dimethyl sulfoxide (DMSO) | 100 mg/mL (with sonication and warming to 60°C) | [5] |
| Azelastine hydrochloride | Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Azelastine hydrochloride | Ethanol | ~0.25 mg/mL | [2] |
| Azelastine hydrochloride | Dimethylformamide (DMF) | ~1 mg/mL | [2] |
| Azelastine hydrochloride | Dimethyl sulfoxide (DMSO) | 48.0 mg/mL | [6] |
| Azelastine hydrochloride | Ethanol | 42.13 mg/mL | [6] |
| Azelastine hydrochloride | Dimethylformamide (DMF) | 1.0 mg/mL | [6] |
| Hydralazine hydrochloride | Ethanol | Slightly soluble | [3] |
| Hydralazine hydrochloride | Methanol | Slightly soluble | [3] |
Experimental Protocols
Here are detailed methodologies for key experiments to improve the solubility of phthalazinone derivatives.
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to use a mixture of solvents to improve the solubility of a poorly soluble compound.
Materials:
-
Phthalazinone derivative
-
Primary solvent (e.g., DMSO, in which the compound is highly soluble)
-
Secondary solvent (e.g., ethanol, methanol, or an aqueous buffer, compatible with the experiment)
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the phthalazinone derivative in the primary solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10-50 mg/mL). Use vortexing and gentle warming if necessary to ensure complete dissolution.
-
Determine the appropriate Co-solvent Ratio:
-
In a series of microcentrifuge tubes, prepare different ratios of the primary and secondary solvents (e.g., 1:1, 1:2, 1:5, 1:10 of DMSO:ethanol).
-
To each tube, add a small aliquot of the concentrated stock solution to achieve the desired final concentration of the phthalazinone derivative.
-
Vortex each tube thoroughly.
-
-
Observe for Precipitation: Let the solutions stand at room temperature for a set period (e.g., 30 minutes) and observe for any signs of precipitation.
-
Select the Optimal Ratio: The optimal co-solvent ratio is the one with the highest proportion of the secondary solvent that maintains the compound in solution without precipitation.
Protocol 2: Improving Solubility with Solid Dispersion
This protocol outlines the solvent evaporation method for preparing a solid dispersion, which can enhance the dissolution rate and solubility of a compound.
Materials:
-
Phthalazinone derivative
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
Common solvent (e.g., methanol, ethanol, or a mixture that dissolves both the drug and the carrier)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve the Drug and Carrier: Dissolve both the phthalazinone derivative and the hydrophilic carrier in a suitable common solvent.[7] Ensure both components are fully dissolved to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid dispersion on the wall of the flask.[7]
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Solubility Testing: Test the solubility of the resulting solid dispersion powder in the desired organic solvent and compare it to the solubility of the pure compound.
Visualizations
The following diagrams illustrate key workflows and concepts related to improving the solubility of phthalazinone derivatives.
Caption: Troubleshooting workflow for addressing low solubility of phthalazinone derivatives.
Caption: Experimental workflow for the co-solvency method.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hydralazine Hydrochloride | C8H9ClN4 | CID 9351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. scispace.com [scispace.com]
Technical Support Center: Synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and scale-up of Ethyl 4-oxo-3H-phthalazin-1-ylacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic route involves the condensation of a 2-acylbenzoic acid derivative with hydrazine hydrate. The resulting phthalazinone can then be further functionalized. While specific precursors for the title compound are not detailed in the provided search results, a plausible route is the reaction of a suitably substituted phthalic anhydride or 2-acylbenzoic acid with hydrazine, followed by esterification.
Q2: What are the critical process parameters to monitor during scale-up?
A2: During the scale-up of phthalazinone synthesis, it is crucial to monitor temperature control, the rate of reagent addition (especially hydrazine hydrate), and mixing efficiency. Inadequate control of these parameters can lead to the formation of impurities and a decrease in yield. Process Analytical Technology (PAT) can be leveraged to investigate reaction profiles using in-situ IR and Power Compensation Calorimetry (PCC) to aid in development prior to a successful scale-up.
Q3: What are some common impurities that can form during the synthesis?
A3: Common impurities include unreacted starting materials, hydrazones, or azines resulting from side reactions with excess hydrazine. N-alkylation or acylation at the 2-position of the phthalazinone ring can also occur if reactive electrophiles are present.
Q4: What purification methods are typically used for this compound?
A4: Purification can be achieved through several methods. Precipitation of the crude product by pouring the reaction mixture into water followed by acidification is a common initial step.[1] Further purification can be achieved by recrystallization from solvents like isopropanol or hexane, or by column chromatography over silica gel.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has run for a sufficient duration by monitoring with TLC. - Confirm the reaction temperature is optimal for the condensation. |
| Degradation of starting materials or product. | - Use pure, dry solvents and reagents. - Ensure the reaction temperature does not exceed the stability limits of the compounds. | |
| Product Fails to Precipitate | The product concentration is too low. | - Carefully remove some of the solvent under reduced pressure to increase the concentration. |
| The product is highly soluble in the solvent. | - Cool the mixture in an ice bath to maximize precipitation. - If necessary, perform a solvent exchange to a solvent in which the product is less soluble. | |
| Formation of Side Products (e.g., multiple spots on TLC) | Excess hydrazine leading to hydrazone or azine formation. | - Maintain strict stoichiometric control of hydrazine hydrate. - Add hydrazine hydrate dropwise to the reaction mixture to avoid localized high concentrations. |
| N-alkylation or acylation of the phthalazinone ring. | - Ensure the absence of reactive electrophiles from solvents or impurities. | |
| Difficulty in Purification | Co-precipitation of impurities. | - Optimize the pH during acidic work-up to selectively precipitate the desired product.[1] |
| Oily product instead of a solid. | - Try triturating the residue with a non-polar solvent like hexane or isopropanol to induce crystallization.[1] | |
| Product remains impure after recrystallization. | - Employ column chromatography over silica gel for more effective separation.[1] |
Experimental Protocols
General Procedure for the Synthesis of a Phthalazinone Intermediate
This protocol is a generalized method based on common phthalazinone syntheses and should be adapted for the specific synthesis of this compound.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate 2-acylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition : Slowly add hydrazine hydrate (1.0 - 1.2 equivalents) to the solution.
-
Reaction : Heat the mixture to reflux and maintain this temperature for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.
-
Product Isolation : Allow the reaction mixture to cool to room temperature. The product may precipitate as a solid. If necessary, cool the flask in an ice bath to maximize precipitation.
-
Filtration : Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure phthalazinone intermediate.
-
Drying : Dry the purified product in a vacuum oven.
N-Alkylation of this compound (Example Reaction)
The following is an example of a subsequent reaction using the title compound as a starting material, as described in the literature.[1]
-
Reaction Setup : To a solution of this compound (1 equivalent) in dimethylformamide (DMF), add sodium hydride (50% w/w dispersion in mineral oil, 1.1 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Reagent Addition : Stir the mixture for 15-30 minutes, then add the desired electrophile (e.g., a substituted chloromethyl or bromomethyl compound) dropwise.[1][2]
-
Reaction : Stir the reaction mixture at room temperature for 1 hour or until TLC indicates the completion of the reaction.
-
Work-up : Pour the reaction mixture onto ice-water and acidify to a pH of approximately 4.0 with 10% HCl to precipitate the crude product.[1]
-
Purification : Collect the crude solid and purify by column chromatography over silica gel.[1]
Visualizations
Caption: General synthesis pathway for this compound.
References
By-product formation in the synthesis of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate".
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent method is the N-alkylation of a 4-oxo-3H-phthalazin-1-one precursor with ethyl chloroacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in an anhydrous polar aprotic solvent like acetone or dimethylformamide (DMF).
Q2: What are the primary by-products I should be aware of during the synthesis?
A2: The main potential by-products include the O-alkylation isomer, the hydrolyzed carboxylic acid, and unreacted starting materials. The formation of these by-products is highly dependent on the reaction conditions.
Q3: How can I minimize the formation of the O-alkylation by-product?
A3: The selectivity between N- and O-alkylation is influenced by several factors, including the solvent, base, and counter-ion. Generally, polar aprotic solvents and alkali metal carbonates (like K₂CO₃) tend to favor N-alkylation. Running the reaction at moderate temperatures and ensuring anhydrous conditions can also help improve the selectivity towards the desired N-alkylated product.
Q4: What causes the formation of the carboxylic acid by-product?
A4: The corresponding carboxylic acid, 4-oxo-3,4-dihydrophthalazine-1-ylacetic acid, is formed through the hydrolysis of the ethyl ester. This can occur if there is residual water in the reaction mixture or during the work-up procedure, especially if acidic or basic aqueous solutions are used at elevated temperatures.
Q5: How can I purify the final product and remove the by-products?
A5: Column chromatography on silica gel is a common and effective method for purifying this compound and removing both the O-alkylation isomer and the more polar carboxylic acid by-product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Insufficient reaction time. - Presence of moisture. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; gentle heating may be required. - Extend the reaction time until the starting material is consumed. - Ensure all reagents and solvents are anhydrous. |
| Presence of a Significant Amount of O-Alkylation Isomer | - Reaction conditions favoring O-alkylation. - Choice of base and solvent. | - Use a polar aprotic solvent such as DMF or acetone. - Employ a weaker base like potassium carbonate instead of stronger bases. - Some literature suggests that the nature of the cation can influence the N/O ratio; potassium salts are often preferred. |
| Formation of Carboxylic Acid By-product | - Presence of water in the reaction mixture. - Hydrolysis during aqueous work-up. | - Use anhydrous solvents and reagents. - Perform the aqueous work-up at low temperatures (e.g., using an ice bath). - Avoid prolonged exposure to acidic or basic aqueous conditions. |
| Difficulty in Isolating the Product | - Product may be soluble in the aqueous phase during work-up. - Emulsion formation during extraction. | - Saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of the organic product. - If an emulsion forms, allow the mixture to stand or add a small amount of brine to break the emulsion. |
Experimental Protocols
Synthesis of this compound via N-Alkylation
This protocol is a general guideline based on common synthetic procedures for similar compounds.
Materials:
-
4-Oxo-3H-phthalazin-1-one
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone (or DMF)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (or other suitable eluents)
Procedure:
-
To a solution of 4-oxo-3H-phthalazin-1-one (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 - 2 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add ethyl chloroacetate (1.1 - 1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting flowchart for the synthesis of this compound.
Optimizing temperature and reaction time for phthalazine synthesis
Welcome to the Technical Support Center for phthalazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phthalazine and its derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during phthalazine synthesis, focusing on optimizing temperature and reaction time.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
-
Answer: Low or no product yield is a common issue in phthalazine synthesis and can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC). A common starting point for the synthesis of phthalhydrazide from phthalic anhydride and hydrazine hydrate in acetic acid is heating at 120°C for 4-6 hours.[1] If the reaction appears sluggish, you can consider a stepwise increase in temperature or extending the reaction time.[1]
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Decomposition of Starting Materials or Product: Excessive heat can lead to the decomposition of thermally sensitive compounds. If you suspect decomposition, lowering the reaction temperature is crucial. Finding a balance where the reaction proceeds at a reasonable rate without significant degradation is key. For reactions involving sensitive functional groups, running the reaction at a lower temperature for a longer duration might be beneficial.[1]
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Poor Solubility of Reactants: Reactants may not be fully dissolved at lower temperatures, leading to a heterogeneous mixture and slow reaction rates. Ensure the chosen solvent can dissolve the reactants at the reaction temperature. A higher temperature might be required to achieve homogeneity. In some cases, using a co-solvent or a different solvent might be necessary.[1]
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Issue 2: Formation of Multiple Products or Impurities
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Question: My TLC analysis shows multiple spots, indicating the presence of impurities or side products. How can I minimize their formation?
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Answer: The formation of multiple products is often related to the reaction conditions, particularly temperature.
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Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired phthalazine derivative. These side reactions are often temperature-dependent. Lowering the reaction temperature can sometimes minimize the formation of side products.[1] If specific side reactions are identified, researching alternative synthetic routes that are less prone to these side reactions may be necessary.[1]
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High Temperatures: Elevated temperatures can promote the formation of undesired byproducts.[1] Carefully controlling the reaction temperature is essential for a clean reaction.
-
Issue 3: Product Purification Challenges
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Question: I am having difficulty purifying my phthalazine product. What are the recommended purification methods?
-
Answer: The two most effective and widely used purification techniques for phthalazine derivatives are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid compounds. The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common recrystallization solvents for phthalazine derivatives include ethanol, methanol, and ethyl acetate.[2] It is advisable to perform small-scale solubility tests with various solvents to find the optimal one.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities. Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation during column chromatography.[2]
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Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for temperature and reaction time when synthesizing phthalazinones from phthalic anhydrides and hydrazine hydrate?
A1: A common starting point is refluxing in a solvent like acetic acid or ethanol.[1] Reaction times can range from 2 to 24 hours, with a typical temperature of around 120°C when using acetic acid.[1] However, these are general guidelines, and the optimal conditions will depend on the specific substrates being used.
Q2: How can I monitor the progress of my phthalazine synthesis reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of most organic reactions. By taking small aliquots of the reaction mixture at different time intervals and running a TLC, you can observe the disappearance of starting materials and the appearance of the product spot.
Q3: Can microwave-assisted synthesis be used for phthalazine derivatives?
A3: Yes, microwave-assisted synthesis has been reported as an efficient method for the synthesis of some phthalazine derivatives. Microwave irradiation can often lead to significantly shorter reaction times and improved yields compared to conventional heating methods.[1]
Q4: What are some common solvents used for the recrystallization of phthalazine derivatives?
A4: Common solvents for recrystallizing phthalazine derivatives include ethanol, methanol, and ethyl acetate.[2] Solvent mixtures such as n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate can also be effective.[3]
Data Presentation
The following tables summarize the impact of reaction conditions on the yield of phthalazine synthesis.
Table 1: Synthesis of Phthalhydrazide from Phthalic Anhydride and Hydrazine Hydrate
| Temperature (°C) | Reaction Time (hours) | Solvent | Yield (%) | Reference |
| 120 | 4 - 6 | Acetic Acid | High (not specified) | [1] |
| 120 | 2 - 3 | Xylene | 97.9 | [4] |
| Reflux | 18 | 40% Acetic Acid | Not specified | [2] |
| Reflux | 72 | 40% Acetic Acid | Not specified | [2] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Phthalazine Derivatives
| Method | Reaction Time | Yield (%) | Reference |
| Conventional | Several hours | Lower | [5] |
| Microwave | Minutes | Higher | [5] |
Experimental Protocols
Protocol 1: Synthesis of Phthalhydrazide from Phthalic Anhydride and Hydrazine Hydrate
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Phthalic anhydride
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Hydrazine hydrate
-
Acetic acid
-
Petroleum ether
Procedure:
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To a stirred solution of phthalic anhydride in acetic acid, add hydrazine hydrate.
-
Heat the reaction mixture to 120°C and maintain this temperature for 4 hours.[1]
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Monitor the reaction progress by TLC.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Filter the precipitated solid using a Büchner funnel.
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Wash the solid with petroleum ether (e.g., 2 x 10 mL).[1]
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Dry the solid under vacuum to obtain phthalhydrazide.[1]
Protocol 2: Recrystallization of Phthalazine Derivatives
This protocol provides a general method for the recrystallization of phthalazine derivatives.
Procedure:
-
Dissolve the Crude Product: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely.
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Cool the Solution: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolate the Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the Crystals: Wash the crystals with a small amount of cold solvent.
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Dry the Crystals: Allow the crystals to air dry or dry them in a vacuum oven.
Visualizations
Caption: Experimental workflow for the synthesis of phthalhydrazide.
Caption: Troubleshooting logic for low product yield in phthalazine synthesis.
References
Technical Support Center: Synthesis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate". The information is presented in a question-and-answer format to directly address potential experimental challenges.
Alternative Synthetic Routes
There are two primary alternative synthetic routes for the preparation of this compound:
Route A: N-Alkylation of 4-Oxo-3H-phthalazin-1-one
This is a common and direct method that involves the alkylation of a pre-synthesized phthalazinone ring with an ethyl haloacetate.
Route B: Multi-step Synthesis from Phthalic Anhydride
This route involves the construction of the phthalazinone ring and the acetic acid side chain in a sequential manner, followed by esterification.
Troubleshooting Guides & FAQs
Route A: N-Alkylation
Q1: I am getting a low yield for my N-alkylation reaction. What are the possible reasons and how can I improve it?
A1: Low yields in the N-alkylation of 4-oxo-3H-phthalazin-1-one are common and can be attributed to several factors. Here's a systematic troubleshooting approach:
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Incomplete Deprotonation: The nitrogen atom of the phthalazinone ring needs to be deprotonated to become a nucleophile.
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Base Strength: Ensure you are using a sufficiently strong base to deprotonate the amide nitrogen. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose. Weaker bases like potassium carbonate (K2CO3) may require more forcing conditions (e.g., higher temperatures, longer reaction times).
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Base Equivalents: Use at least a stoichiometric amount of base. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
-
Reaction Conditions:
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Temperature: The optimal temperature depends on the base and solvent used. With a strong base like NaH in DMF, the reaction can often proceed at room temperature. For weaker bases, heating may be necessary. However, excessive heat can lead to side reactions and decomposition.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.
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Purity of Reagents and Solvents:
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Phthalazinone Precursor: Ensure your starting phthalazinone is pure and dry.
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Ethyl Haloacetate: Use fresh, high-quality ethyl chloroacetate or ethyl bromoacetate. These reagents can degrade over time.
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Solvent: Use anhydrous (dry) polar aprotic solvents like DMF or acetone to prevent quenching of the base and unwanted side reactions.
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Q2: I am observing the formation of a side product. What could it be and how can I minimize it?
A2: A common side product in the alkylation of phthalazinones is the O-alkylated isomer. The phthalazinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.
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Minimizing O-Alkylation:
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Reaction Conditions: N-alkylation is generally favored under kinetic control (less reactive electrophiles, lower temperatures), while O-alkylation can be favored under thermodynamic control.
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Solvent Choice: Polar aprotic solvents like DMF tend to favor N-alkylation.
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Counter-ion: The choice of base can influence the regioselectivity. Stronger, more ionic interactions (e.g., with Na+) can favor N-alkylation.
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Q3: My ester seems to be hydrolyzing during the work-up. How can I prevent this?
A3: The ethyl ester group is sensitive to both acidic and basic conditions, which can lead to hydrolysis to the corresponding carboxylic acid, especially in the presence of water.
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Work-up Procedure:
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Quenching: Quench the reaction by carefully adding it to ice-cold water or a saturated ammonium chloride solution.
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pH Control: Avoid strongly acidic or basic conditions during extraction. If an acid wash is necessary, use a dilute solution and perform the extraction quickly at low temperatures.
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Extraction: Use an organic solvent like ethyl acetate or dichloromethane for extraction. Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.
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Route B: Multi-step Synthesis
Q1: My initial reaction of phthalic anhydride with hydrazine is giving a low yield of the phthalhydrazide intermediate. What could be the issue?
A1: The formation of phthalhydrazide from phthalic anhydride and hydrazine hydrate is a crucial first step. Low yields can often be traced back to:
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Reaction Conditions: This reaction is typically carried out in a solvent like acetic acid or ethanol with heating. Ensure the reaction is refluxed for a sufficient amount of time to ensure complete conversion.
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Purity of Hydrazine Hydrate: Use fresh hydrazine hydrate as it can degrade over time.
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Product Precipitation: The phthalhydrazide product often precipitates from the reaction mixture upon cooling. Ensure the mixture is cooled sufficiently to maximize precipitation before filtration.
Data Presentation
| Parameter | Route A: N-Alkylation | Route B: Esterification of Acid |
| Starting Materials | 4-Oxo-3H-phthalazin-1-one, Ethyl haloacetate (e.g., bromoacetate) | (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid, Ethanol |
| Key Reagents | Base (e.g., NaH, K2CO3) | Acid catalyst (e.g., H2SO4) |
| Typical Solvent | DMF, Acetone | Ethanol (as reagent and solvent) |
| Reaction Temperature | Room temperature to reflux | Reflux |
| Typical Reaction Time | 1 - 20 hours[1] | Several hours |
| Reported Yield | 72% (for a similar derivative)[2] | - |
| Key Advantages | More direct route | Utilizes a potentially more stable acid precursor |
| Potential Challenges | O- vs. N-alkylation, Ester hydrolysis | Requires synthesis of the acid precursor, Incomplete esterification |
Experimental Protocols
Route A: N-Alkylation of 4-Oxo-3H-phthalazin-1-one
This protocol is a generalized procedure and may require optimization.
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Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-oxo-3H-phthalazin-1-one (1 equivalent).
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Solvent Addition: Add anhydrous dimethylformamide (DMF).
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Deprotonation: Cool the mixture in an ice bath and add sodium hydride (1.1 equivalents) portion-wise. Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.
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Alkylation: Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 1-20 hours, monitoring the progress by TLC.[1]
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Work-up: Carefully pour the reaction mixture into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
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Washing: Wash the combined organic layers with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route B: Esterification of (4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid
This protocol is based on standard Fischer esterification conditions.
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Reaction Setup: In a round-bottom flask, dissolve (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid (1 equivalent) in an excess of ethanol.
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Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (a few drops).
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Reaction: Heat the mixture to reflux and maintain this temperature for several hours, monitoring the reaction by TLC.
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Neutralization: Cool the reaction mixture and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
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Extraction: Extract the mixture with ethyl acetate.
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Washing: Wash the organic layer with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Caption: Alternative synthetic routes for this compound.
Caption: Troubleshooting workflow for low yield in N-alkylation synthesis.
References
Controlling hydrazine levels in phthalazinone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling hydrazine levels during phthalazinone synthesis. Accurate control of hydrazine is critical for achieving high yields, ensuring product purity, and maintaining safety.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to control hydrazine levels in phthalazinone synthesis?
A1: Controlling hydrazine concentration is paramount for several reasons:
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Stoichiometry and Yield: The molar ratio of hydrazine to the starting material (e.g., a 2-acylbenzoic acid) directly impacts the reaction yield. While a slight excess of hydrazine can drive the reaction to completion, a large excess can lead to the formation of side products and complicate purification.[1]
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Impurity Profile: Excess hydrazine can react with the phthalazinone product or intermediates to form impurities, which may be difficult to remove and can affect the quality and stability of the final product.
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Safety: Hydrazine is a highly toxic and potentially explosive substance.[1] Uncontrolled amounts increase the risk of exposure and adverse events in the laboratory. Strict adherence to safety protocols is essential.
Q2: What are the common signs of improper hydrazine levels during the synthesis?
A2: Issues with hydrazine levels can manifest in several ways:
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Low Product Yield: This can be a sign of insufficient hydrazine or an incomplete reaction.
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Formation of Side Products: The appearance of unexpected spots on a TLC plate or extra peaks in NMR or LC-MS analysis can indicate that excess hydrazine is reacting in unintended ways.
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Difficulty in Product Isolation: A large excess of hydrazine can sometimes interfere with the crystallization or precipitation of the desired phthalazinone product.
Q3: How can I monitor the consumption of hydrazine during the reaction?
A3: Several methods can be employed to monitor hydrazine levels:
-
In-situ Process Analytical Technology (PAT): Techniques like in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the concentration of reactants and products in real-time without the need for sampling. This allows for precise control over the addition of hydrazine.
-
Offline Analysis: Small aliquots of the reaction mixture can be withdrawn and analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) or a colorimetric assay.
Q4: What are the typical reaction conditions for phthalazinone synthesis using hydrazine?
A4: Reaction conditions can vary depending on the specific substrates used. However, a common starting point involves refluxing the 2-acylbenzoic acid with hydrazine hydrate in a solvent like ethanol or acetic acid for several hours.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during phthalazinone synthesis related to hydrazine control.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Insufficient Hydrazine: The molar ratio of hydrazine to the starting material may be too low. | - Ensure accurate measurement of hydrazine hydrate. - Consider a small, incremental addition of hydrazine while monitoring the reaction progress by TLC or in-situ IR. |
| Low Reaction Temperature: The reaction may not have reached the required activation energy. | - Verify the reflux temperature of your solvent. - Ensure adequate heating and insulation of the reaction vessel. | |
| Short Reaction Time: The reaction may not have had enough time to go to completion. | - Extend the reaction time and monitor for further product formation.[1] | |
| Presence of Multiple Products (Impurities) | Excess Hydrazine: A large excess of hydrazine can lead to the formation of various side products, such as bis-phthalazinones or other hydrazine adducts.[4] | - Reduce the initial amount of hydrazine used. - Add hydrazine portion-wise or via a syringe pump, monitoring the reaction progress to avoid accumulation of excess reagent. |
| Reaction with Solvent: In some cases, hydrazine may react with the solvent or impurities within it. | - Ensure the use of high-purity, dry solvents. | |
| Product Fails to Precipitate/Crystallize | Excess Hydrazine: High concentrations of residual hydrazine can sometimes inhibit crystallization. | - Carefully quench any remaining hydrazine with a suitable reagent (e.g., acetone) before attempting crystallization. - Consider a solvent swap to a system where the product is less soluble. |
| Product is too Dilute: The concentration of the phthalazinone in the solvent may be below its saturation point. | - Carefully remove some of the solvent under reduced pressure to concentrate the solution. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 4-substituted phthalazinones from 2-acylbenzoic acids and hydrazine. Note that optimal conditions will vary depending on the specific substrate.
| Parameter | Typical Range | Notes |
| Hydrazine Hydrate (molar equivalents) | 1.0 - 1.5 | A slight excess is often used to drive the reaction to completion. Larger excesses should be avoided. |
| Temperature (°C) | 80 - 120 | Typically at the reflux temperature of the chosen solvent (e.g., ethanol, acetic acid).[2][3] |
| Reaction Time (hours) | 2 - 24 | Reaction progress should be monitored to determine the optimal time.[2] |
| Yield (%) | 70 - 95% | Highly dependent on the substrate and optimization of reaction conditions. |
Experimental Protocols
Protocol 1: Colorimetric Determination of Residual Hydrazine
This protocol describes a simple and rapid method for the semi-quantitative determination of hydrazine in a reaction mixture using p-dimethylaminobenzaldehyde. This reagent reacts with hydrazine in an acidic solution to produce a yellow-colored complex, with the intensity of the color being proportional to the hydrazine concentration.[3][5][6][7][8]
Materials:
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p-Dimethylaminobenzaldehyde solution (e.g., HydraVer® 2 Hydrazine Reagent)
-
Deionized water
-
Sample of the reaction mixture
-
Spectrophotometer or colorimeter (optional, for quantitative analysis)
-
Cuvettes or test tubes
Procedure:
-
Sample Preparation: Withdraw a small, accurately measured aliquot of the reaction mixture. Dilute the sample with a suitable solvent (e.g., the reaction solvent) to a concentration within the detection range of the assay.
-
Blank Preparation: In a clean cuvette or test tube, add the same volume of the reaction solvent used for dilution.
-
Reaction: To both the sample and blank tubes, add a specified volume of the p-dimethylaminobenzaldehyde reagent.
-
Incubation: Allow the color to develop for the time specified in the reagent instructions (typically 10-15 minutes).
-
Analysis:
-
Visual Comparison: Visually compare the yellow color of the sample to a set of standards of known hydrazine concentration.
-
Spectrophotometric Measurement: Measure the absorbance of the sample at the specified wavelength (typically around 455 nm) against the blank.[6] Calculate the hydrazine concentration using a pre-established calibration curve.
-
Protocol 2: HPLC Method for Quantification of Hydrazine
This protocol outlines a more precise method for quantifying hydrazine levels using High-Performance Liquid Chromatography (HPLC) with UV detection, following derivatization.[9][10][11][12][13]
Materials:
-
Derivatizing agent (e.g., salicylaldehyde or 2-hydroxy-1-naphthaldehyde)[10][13]
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., ammonium dihydrogen phosphate)
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HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Standard Preparation: Prepare a series of hydrazine standards of known concentrations in the reaction solvent.
-
Sample and Standard Derivatization:
-
To a known volume of each standard and the reaction mixture sample, add an excess of the derivatizing agent solution.
-
Allow the derivatization reaction to proceed under controlled conditions (e.g., specific temperature and time) to form the hydrazone derivative.
-
-
HPLC Analysis:
-
Inject the derivatized standards and sample onto the HPLC system.
-
Elute the hydrazone derivative using a suitable mobile phase gradient.
-
Monitor the elution at the wavelength of maximum absorbance for the hydrazone.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the hydrazone derivative against the concentration of the hydrazine standards.
-
Determine the concentration of hydrazine in the sample by interpolating its peak area on the calibration curve.
-
Visualizations
Caption: Experimental workflow for phthalazinone synthesis with integrated monitoring and troubleshooting.
Caption: Logical relationship between hydrazine levels and reaction outcomes in phthalazinone synthesis.
References
- 1. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. cdn.hach.com [cdn.hach.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gas-sensing.com [gas-sensing.com]
- 9. helixchrom.com [helixchrom.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate - Google Patents [patents.google.com]
- 13. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Analysis of Phthalazinone-Based Compounds and Clinically Approved PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of emerging Poly (ADP-ribose) polymerase (PARP) inhibitors based on the "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" scaffold and its derivatives, benchmarked against established, clinically approved PARP inhibitors. While direct comparative data for derivatives of "this compound" is limited in publicly available research, this guide draws on data from structurally related phthalazinone compounds to offer valuable insights into their potential as therapeutic agents.
Introduction to PARP Inhibition in Cancer Therapy
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These subsequently collapse replication forks, creating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death through a process known as synthetic lethality. This targeted approach has led to the successful development and clinical use of several PARP inhibitors for various cancers.
The Phthalazinone Scaffold: A Promising Avenue for Novel PARP Inhibitors
The phthalazinone core is a key pharmacophore present in the potent and clinically approved PARP inhibitor, Olaparib. This has spurred significant research into novel phthalazinone derivatives with the aim of discovering new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. The general structure of these derivatives often retains the phthalazinone core, which mimics the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes, while exploring various substitutions to enhance interactions with the enzyme's active site.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the in vitro inhibitory activity (IC50) of various phthalazinone derivatives against PARP-1 and their anti-proliferative effects on cancer cell lines, compared with well-established PARP inhibitors.
Table 1: In Vitro PARP-1 Inhibitory Activity (IC50)
| Compound Class | Specific Compound | PARP-1 IC50 (nM) | Reference Compound | PARP-1 IC50 (nM) |
| Phthalazinone Derivatives | Compound 11c¹ | 97 | Olaparib | 1 - 19[1] |
| Compound 23² | (Potent, specific value not provided) | 5 | ||
| DLC-1-6³ | < 0.2 | Rucaparib | 0.8 - 3.2[1] | |
| DLC-49³ | 0.53 | Niraparib | 2 - 35[1] | |
| YCH1899⁴ | (Excellent enzymatic activity) | Talazoparib | ~0.57 | |
| Compound 30⁵ | 8.18 ± 2.81 | |||
| Compound 5l⁶ | 16.10 ± 1.25 | |||
| Known PARP Inhibitors | Olaparib | 1 - 19[1] | ||
| Rucaparib | 0.8 - 3.2[1] | |||
| Niraparib | 2 - 35[1] | |||
| Talazoparib | ~0.57 |
¹From a series of 4-phenylphthalazin-1-ones and 4-benzylphthalazin-1-ones. ²From a series of new derivatives with Olaparib as the lead compound. ³From a series of novel phthalazinone PARP-1 and dual PARP-1/HDAC-1 inhibitors. ⁴From a series of phthalazin-1(2H)-one derivatives designed to overcome resistance. ⁵From a series of novel compounds incorporating pharmacophores of Olaparib and Donepezil.[2] ⁶From a series of new Olaparib derivatives.
Table 2: Anti-Proliferative Activity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Genotype | IC50 (µM) | Reference Compound | Cell Line | Genotype | IC50 (µM) |
| Phthalazinone Derivatives | Olaparib | Capan-1 | BRCA2-deficient | 10.412[3] | |||
| Compound 23¹ | Capan-1 | BRCA2-deficient | 7.532[3] | MDA-MB-436 | BRCA1-deficient | (Potent activity) | |
| DLC-1² | MDA-MB-436 | BRCA1-deficient | 0.08[1] | Rucaparib | MDA-MB-436 | BRCA1-deficient | (Potent activity) |
| MDA-MB-231 | BRCA proficient | 26.39[1] | |||||
| MCF-7 | BRCA proficient | 1.01[1] | |||||
| DLC-50² | MDA-MB-436 | BRCA1-deficient | 0.30[1] | Talazoparib | Olaparib-resistant cells | - | 1.13 nM (YCH1899)⁴ |
| MDA-MB-231 | BRCA proficient | 2.70[1] | Talazoparib-resistant cells | - | 0.89 nM (YCH1899)⁴ | ||
| MCF-7 | BRCA proficient | 2.41[1] | |||||
| YCH1899⁴ | Olaparib-resistant cells | - | 0.89 nM | ||||
| Talazoparib-resistant cells | - | 1.13 nM | |||||
| Compound 5l⁶ | MDA-MB-436 | BRCA1-deficient | 11.62 ± 2.15 |
¹From a series of new derivatives with Olaparib as the lead compound.[3] ²From a series of novel phthalazinone PARP-1 and dual PARP-1/HDAC-1 inhibitors.[1] ⁴From a series of phthalazin-1(2H)-one derivatives designed to overcome resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of PARP in DNA damage repair and a typical workflow for the evaluation of novel PARP inhibitors.
References
Comparative Efficacy of Phthalazinone Analogs as Anti-Inflammatory Agents: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of various phthalazinone analogs investigated for their anti-inflammatory properties. The information is compiled from recent studies, focusing on experimental data to offer an objective performance evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Phthalazinone derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including significant anti-inflammatory effects.[1][2] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), and modulation of critical signaling pathways like mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[3][4] This guide presents a comparative study of selected phthalazinone analogs, summarizing their inhibitory activities and in vivo efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the in vitro and in vivo anti-inflammatory activities of several recently synthesized phthalazinone analogs.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 (COX-1 IC₅₀ / COX-2 IC₅₀) |
| 4 | >100 | 0.12 | >833 |
| 5 | >100 | 0.15 | >667 |
| 8b | >100 | 0.10 | >1000 |
| Celecoxib (Standard) | 15 | 0.04 | 375 |
Data extracted from the full-text publication: Khalil, N. A., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
| Compound | Dose (mg/kg) | Time (h) | % Inhibition of Edema |
| 2b | 10 | 3 | 48.5 |
| 5 | 52.1 | ||
| 2i | 10 | 3 | 50.2 |
| 5 | 55.6 | ||
| 2 | 20 | 4 | 58.3 |
| 4 | 20 | 4 | 65.2 |
| 5 | 20 | 4 | 62.1 |
| 7a | 20 | 4 | 55.4 |
| 7b | 20 | 4 | 52.8 |
| 8b | 20 | 4 | 70.5 |
| Etoricoxib (Standard) | 10 | 3 | 52.3 |
| 5 | 58.7 | ||
| Celecoxib (Standard) | 20 | 4 | 60.1 |
Data for compounds 2b and 2i extracted from the full-text publication: Hameed, A. D., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 150-159. Data for compounds 2, 4, 5, 7a, 7b, and 8b extracted from the full-text publication: Khalil, N. A., et al. (2015). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163.
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of phthalazinone analogs are mediated through complex signaling cascades. The diagrams below illustrate the key pathways involved and a typical workflow for evaluating these compounds.
Caption: Inflammatory signaling pathways modulated by phthalazinone analogs.
Caption: Experimental workflow for evaluating anti-inflammatory phthalazinones.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the activity of cyclooxygenase enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Procedure:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0) containing a heme cofactor is prepared.
-
Incubation: The test compounds at various concentrations are pre-incubated with the enzyme (COX-1 or COX-2) for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.
-
Measurement: The absorbance is measured at 590 nm at different time points to determine the rate of reaction.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (vehicle-treated) reaction. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined from the concentration-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a standard and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this edema is a measure of its anti-inflammatory activity.
Procedure:
-
Animals: Wistar albino rats of either sex (weighing 150-200 g) are used. The animals are fasted overnight before the experiment with free access to water.
-
Grouping: The rats are divided into several groups: a control group (receives only the vehicle), a standard group (receives a known anti-inflammatory drug like celecoxib or etoricoxib), and test groups (receive different doses of the phthalazinone analogs).
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% w/v suspension of carrageenan in sterile saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.
Conclusion
The presented data indicate that several phthalazinone analogs exhibit potent anti-inflammatory activity. Notably, compounds 4 , 5 , and 8b demonstrate high selectivity for COX-2 over COX-1, suggesting a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2] The in vivo studies further support the anti-inflammatory potential of these compounds, with compound 8b showing the most significant reduction in paw edema.[2] The inhibitory effects of these analogs on key inflammatory mediators and signaling pathways, such as p38 MAPK, underscore their potential as lead compounds for the development of novel anti-inflammatory drugs. Further investigation into the precise molecular interactions and the modulation of the NF-κB pathway is warranted to fully elucidate their mechanism of action and to optimize their therapeutic potential.
References
In vivo validation of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" biological activity
A comprehensive analysis of the in vivo biological activity of "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" and its functionally related phthalazine analogs.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various phthalazine derivatives. While direct in vivo validation data for "this compound" as an aldose reductase inhibitor is not publicly available, this guide presents a comparative analysis of other phthalazine compounds with demonstrated in vivo efficacy in anticancer and anti-inflammatory models. This allows for an assessment of the therapeutic potential within this chemical class.
Comparative Analysis of In Vivo Biological Activity
The following sections detail the in vivo activities of selected phthalazine derivatives, categorized by their primary biological function.
Anticancer Activity of Phthalazine Derivatives
Several phthalazine derivatives have been investigated as potent anticancer agents, primarily targeting topoisomerase II and VEGFR-2.
Table 1: Summary of In Vivo Anticancer Activity of Phthalazine Derivatives
| Compound ID | Target | Animal Model | Dosage and Administration | Key Findings | Reference |
| 32b | Topoisomerase II | Not specified in abstract | Not specified in abstract | Significant tumor growth inhibition effect. | [1] |
| 9d | Topoisomerase II, DNA intercalator | Not specified in abstract | Not specified in abstract | Inhibited tumor proliferation, reducing solid tumor volume and mass. Restored liver enzymes, proteins, and CBC parameters to near-normal levels. |
Anti-inflammatory Activity of Phthalazinone Derivatives
A number of phthalazinone derivatives have shown significant in vivo anti-inflammatory effects, comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 2: Summary of In Vivo Anti-inflammatory Activity of Phthalazinone Derivatives
| Compound ID | Target | Animal Model | Dosage and Administration | Key Findings | Reference |
| 2b | COX-2 | Carrageenan-induced rat paw edema | Not specified | Significant anti-inflammatory activity comparable to etoricoxib at 3 hours. | [2] |
| 2i | COX-2 | Carrageenan-induced rat paw edema | Not specified | Significant anti-inflammatory activity comparable to etoricoxib at 5 hours. | [2] |
| 2, 4, 5, 7a, 7b, 8b | COX-2 | Not specified | Not specified | Presented powerful anti-inflammatory activity compared to celecoxib. |
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for the rational design and development of novel therapeutics.
Aldose Reductase and the Polyol Pathway
"this compound" is classified as an aldose reductase inhibitor. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes pathogenic in hyperglycemic conditions, contributing to diabetic complications.
Polyol Pathway and Aldose Reductase Inhibition.
Topoisomerase II Inhibition in Cancer Therapy
Topoisomerase II inhibitors interfere with the enzyme's function in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.
Topoisomerase II Inhibition Pathway.
VEGFR-2 Signaling in Angiogenesis
VEGFR-2 is a key receptor in mediating angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis.
VEGFR-2 Signaling Pathway in Angiogenesis.
COX-2 Inhibition in Inflammation
Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.
COX-2 Inhibition Pathway in Inflammation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are general protocols for the in vivo assays cited in this guide.
In Vivo Anticancer Activity (General Protocol)
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The phthalazine derivative is administered (e.g., orally, intraperitoneally) at a specified dose and schedule.
-
Tumor Growth Measurement: Tumor volume is measured periodically using calipers.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.
References
A Comparative Analysis of COX-2 Inhibition: Celecoxib versus the Phthalazinone Scaffold
A head-to-head comparison between the established COX-2 inhibitor, celecoxib, and the specific compound "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" is challenging due to the limited publicly available experimental data on the latter's COX-2 inhibitory activity. However, by examining the well-documented profile of celecoxib and the emerging potential of the broader phthalazinone class of compounds, we can provide a comprehensive guide for researchers and drug development professionals. This guide outlines the known inhibitory characteristics of celecoxib, discusses the potential of phthalazinone derivatives as COX-2 inhibitors, and provides detailed experimental protocols for future comparative studies.
Introduction to COX-2 Inhibition
Cyclooxygenase (COX) enzymes are central to the inflammatory process, converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, and COX-2, which is induced during inflammation.[1] Selective COX-2 inhibitors, like celecoxib, were developed to provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[1][2]
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[1] Its selectivity is attributed to its chemical structure, which allows it to bind effectively to the larger and more flexible active site of the COX-2 enzyme compared to COX-1.[1] This selective action reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1.[1]
The Phthalazinone Scaffold: An Emerging Class of COX-2 Inhibitors
Quantitative Comparison of COX-2 Inhibition
The following table summarizes the available quantitative data for celecoxib's inhibitory activity. It is important to note that IC50 values can vary between different experimental setups. Data for "this compound" is not available in the reviewed literature; therefore, a direct comparison cannot be made.
| Compound | Target | IC50 Value | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 µM | >375 |
| COX-1 | 15 µM | ||
| This compound | COX-2 | Data not available | Data not available |
| COX-1 | Data not available |
Note: The Selectivity Index is calculated as (IC50 for COX-1) / (IC50 for COX-2). A higher number indicates greater selectivity for COX-2.
Experimental Protocols
To facilitate further research and direct comparison, a detailed methodology for a common in vitro COX-2 inhibition assay is provided below.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This assay is based on the detection of Prostaglandin G2, an intermediate product generated by the COX enzyme, using a fluorescent probe.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., in DMSO)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Test compounds (e.g., this compound, Celecoxib) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds and the reference inhibitor (celecoxib) in COX Assay Buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
-
Assay Setup:
-
In a 96-well plate, add the following to respective wells:
-
Enzyme Control (EC): Assay Buffer.
-
Inhibitor Control (IC): A known concentration of celecoxib.
-
Sample (S): Dilutions of the test compound.
-
-
-
Reaction Initiation and Measurement:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add the Reaction Mix to all wells.
-
Add the reconstituted COX-2 enzyme to all wells except for a "no-enzyme" control.
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes) to allow the inhibitors to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately begin measuring the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Slope of S / Slope of EC)] * 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: COX-2 signaling pathway and mechanism of inhibition.
Caption: General experimental workflow for COX-2 inhibitor screening.
Conclusion
While a direct experimental comparison between "this compound" and celecoxib as COX-2 inhibitors is not possible based on current literature, this guide provides a solid foundation for researchers. Celecoxib serves as a well-characterized benchmark for selective COX-2 inhibition. The phthalazinone scaffold shows considerable promise as a source of novel COX-2 inhibitors, warranting further investigation of specific derivatives like "this compound". The provided experimental protocol offers a standardized method for conducting such comparative studies, which will be crucial in elucidating the therapeutic potential of this and other novel chemical entities.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-oxo-3H-phthalazin-1-ylacetate Derivatives as Aldose Reductase Inhibitors
For Immediate Release
Researchers in drug discovery and development now have access to a comprehensive comparison guide detailing the structure-activity relationships (SAR) of derivatives based on the "Ethyl 4-oxo-3H-phthalazin-1-ylacetate" scaffold. This guide provides an in-depth analysis of their potent inhibitory activity against aldose reductase, a key enzyme implicated in diabetic complications. The synthesis of these compounds, particularly the corresponding carboxylic acids, has led to the development of highly effective agents, including the notable compounds Statil (Ponalrestat) and Zopolrestat.
This guide summarizes quantitative biological data, outlines detailed experimental protocols, and presents visual diagrams of the structure-activity relationships to facilitate a deeper understanding of the therapeutic potential of this chemical series.
Comparative Analysis of Aldose Reductase Inhibitory Activity
The inhibitory potency of this compound derivatives against aldose reductase is significantly influenced by the nature of the substituent at the N-3 position of the phthalazinone ring. The data presented below highlights the IC50 values of key compounds from this class, demonstrating the impact of specific structural modifications.
| Compound Name | N-3 Substituent | IC50 (nM) | Source of Aldose Reductase |
| Statil (ICI 128,436) | 4-Bromo-2-fluorobenzyl | 20 | Human Lens[1] |
| Zopolrestat | 5-(Trifluoromethyl)-2-benzothiazolylmethyl | 3.1 | Human Placenta[2] |
| Compound 207 | 2-Benzothiazolylmethyl | 19 | Human Placenta[2] |
Structure-Activity Relationship (SAR) Insights
The SAR studies of 4-oxo-3H-phthalazin-1-ylacetic acid derivatives reveal several key features essential for potent aldose reductase inhibition:
-
Carboxylic Acid Moiety: The acetic acid side chain at the C-1 position is a critical feature for binding to the enzyme.
-
N-3 Substitution: The nature of the substituent at the N-3 position dramatically influences potency. Aromatic and heteroaromatic ring systems, particularly those with specific substitution patterns, have been shown to enhance inhibitory activity.
-
Benzyl and Benzothiazolylmethyl Groups: The introduction of substituted benzyl groups, as seen in Statil, and benzothiazolylmethyl moieties, as in Zopolrestat, has proven to be a highly effective strategy for achieving nanomolar-level inhibition.
-
Substituents on the Aromatic Ring: Electron-withdrawing groups, such as trifluoromethyl, on the benzothiazole ring of Zopolrestat, significantly increase its inhibitory potency compared to the unsubstituted analog (Compound 207)[2].
Below is a diagram illustrating the key structural modifications and their impact on the aldose reductase inhibitory activity of the 4-oxo-3H-phthalazin-1-ylacetic acid scaffold.
Caption: Key N-3 modifications on the phthalazinone acetic acid core leading to potent aldose reductase inhibitors.
Experimental Protocols
Synthesis of 3-(Substituted)-4-oxo-3H-phthalazin-1-ylacetic Acids
The general synthetic route to the target compounds involves the N-alkylation of this compound with a suitable substituted benzyl or heteroarylmethyl halide, followed by saponification of the resulting ester to yield the final carboxylic acid.
Step 1: N-Alkylation of this compound To a solution of this compound in a suitable solvent such as dimethylformamide (DMF), a base like sodium hydride (NaH) is added. The mixture is stirred at room temperature, followed by the addition of the appropriate substituted benzyl halide or heteroarylmethyl halide. The reaction is typically stirred for several hours at room temperature. After completion, the reaction mixture is poured into ice-water and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude ester is purified by chromatography.
Step 2: Saponification The purified ester from Step 1 is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux for a specified period. After cooling, the solvent is evaporated, and the residue is dissolved in water. The aqueous solution is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.
In Vitro Aldose Reductase Inhibition Assay
The inhibitory activity of the synthesized compounds against aldose reductase is determined using a spectrophotometric method. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of a substrate by the enzyme.
Materials:
-
Purified aldose reductase (e.g., from human lens or placenta)
-
NADPH solution
-
Substrate solution (e.g., DL-glyceraldehyde)
-
Phosphate buffer (pH 6.2)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
A reaction mixture is prepared in a cuvette containing phosphate buffer, NADPH solution, and the test compound at various concentrations.
-
The mixture is pre-incubated at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde.
-
The decrease in absorbance at 340 nm is monitored over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The workflow for the in vitro aldose reductase inhibition assay is depicted in the following diagram:
Caption: Workflow for the in vitro aldose reductase inhibition assay.
References
- 1. Properties of ICI 128,436, a novel aldose reductase inhibitor, and its effects on diabetic complications in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Phthalazinone Derivatives Against Standard-of-Care Drugs in Oncology and Inflammation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of emerging phthalazinone derivatives against established standard-of-care therapies. The following sections detail the performance of these novel compounds in key therapeutic areas, supported by experimental data and methodologies, to facilitate informed decisions in drug discovery and development.
The versatile phthalazinone scaffold has become a significant focus in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3][4] Researchers are increasingly exploring derivatives of this structure for their potential to yield more potent and selective therapeutic agents, particularly in oncology and anti-inflammatory applications.[3][4][5] This guide focuses on the comparative efficacy of new phthalazinone-based compounds against current standard-of-care drugs, highlighting their potential to address unmet medical needs, including drug resistance.
Benchmarking in Oncology
Phthalazinone derivatives have demonstrated significant promise as anticancer agents by targeting various critical pathways involved in tumor progression and survival.[6] Notably, these compounds are being investigated as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[2][6]
PARP Inhibition
The inhibition of PARP enzymes is a clinically validated strategy for treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Olaparib, a phthalazinone-based drug, is a first-in-class PARP inhibitor that has revolutionized the treatment of such cancers.[7] However, the development of resistance to existing PARP inhibitors remains a significant challenge.[8]
Recent research has focused on developing novel phthalazinone derivatives with improved efficacy and the ability to overcome resistance. For instance, the experimental compound YCH1899 has shown potent antiproliferation activity against cancer cells that have developed resistance to Olaparib and Talazoparib.[8] Another study reported new phthalazinone derivatives, with compounds 8a and 5 demonstrating superior PARP-1 inhibitory activity compared to Olaparib in enzymatic assays.[9] Compound 5 also exhibited more potent antiproliferative activity against the BRCA1-mutant breast cancer cell line MDA-MB-436 than Olaparib.[9] Furthermore, novel phthalazinone PARP-1 inhibitors, such as DLC-1-6 , have displayed exceptionally high inhibitory activity with IC50 values below 0.2 nM.[10]
| Compound | Target | Assay/Cell Line | IC50 (Derivative) | IC50 (Standard of Care) | Standard of Care | Reference |
| YCH1899 | PARP | Olaparib-resistant cells | 0.89 nM | - | Olaparib | [8] |
| YCH1899 | PARP | Talazoparib-resistant cells | 1.13 nM | - | Talazoparib | [8] |
| Compound 8a | PARP-1 | Enzymatic Assay | 2.31 nM | 4.40 nM | Olaparib | [9] |
| Compound 5 | PARP-1 | Enzymatic Assay | 3.05 nM | 4.40 nM | Olaparib | [9] |
| Compound 5 | PARP | MDA-MB-436 | 2.57 µM | 8.90 µM | Olaparib | [9] |
| DLC-1-6 | PARP-1 | Enzymatic Assay | <0.2 nM | - | - | [10] |
| DLC-1 | PARP | MDA-MB-436 | 0.08 µM | - | - | [10] |
| DLC-50 | PARP | MDA-MB-436 | 0.30 µM | - | - | [10] |
EGFR and VEGFR-2 Inhibition
Targeting angiogenesis and cell proliferation through the inhibition of VEGFR-2 and EGFR are established anticancer strategies. Phthalazine derivatives have been designed as potent inhibitors of these receptor tyrosine kinases.[6]
A recent study synthesized a series of phthalazine-based derivatives and tested their efficacy against breast cancer cells.[11] Notably, compound 12d exhibited more potent cytotoxic activity against the MDA-MB-231 breast cancer cell line and superior EGFR inhibition compared to the standard-of-care drug Erlotinib.[11]
In the context of colon cancer, new phthalazinone derivatives have been evaluated for their cytotoxicity and VEGFR-2 inhibition.[12] Compounds 9c , 12b , and 13c demonstrated potent cytotoxicity against HCT-116 colon cancer cells, with IC50 values significantly lower than that of Sorafenib.[12] Furthermore, these compounds showed promising VEGFR-2 inhibition, with IC50 values also lower than Sorafenib.[12]
| Compound | Target | Cell Line | IC50 (Derivative) | IC50 (Standard of Care) | Standard of Care | Reference |
| 12d | EGFR | MDA-MB-231 | 0.57 µM | 1.02 µM | Erlotinib | [11] |
| 12d | EGFR | Enzymatic Assay | 21.4 nM | 80 nM | Erlotinib | [11] |
| 11d | EGFR | MDA-MB-231 | 0.92 µM | 1.02 µM | Erlotinib | [11] |
| 12c | EGFR | MDA-MB-231 | 1.89 µM | 1.02 µM | Erlotinib | [11] |
| 9c | VEGFR-2 | HCT-116 | 1.58 µM | 3.23 µM | Sorafenib | [12] |
| 12b | VEGFR-2 | HCT-116 | 0.32 µM | 3.23 µM | Sorafenib | [12] |
| 13c | VEGFR-2 | HCT-116 | 0.64 µM | 3.23 µM | Sorafenib | [12] |
| 9c | VEGFR-2 | Enzymatic Assay | 21.8 nM | 32.1 nM | Sorafenib | [12] |
| 12b | VEGFR-2 | Enzymatic Assay | 19.8 nM | 32.1 nM | Sorafenib | [12] |
| 13c | VEGFR-2 | Enzymatic Assay | 17.8 nM | 32.1 nM | Sorafenib | [12] |
Benchmarking in Anti-Inflammatory Applications
Phthalazinone derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase-2 (COX-2).[5][13] A study synthesizing sixteen new phthalazinone derivatives identified two compounds, 2b and 2i , with significant in vivo anti-inflammatory activity comparable to the standard drug Etoricoxib in a carrageenan-induced rat paw edema model.[5]
Another study focused on novel 4-aryl-2(1H)-phthalazinone derivatives as selective COX-2 inhibitors.[13] Six compounds showed significant anti-inflammatory activities comparable to Celecoxib. Among these, compounds 4 , 5 , and 8b were identified as the most potent and selective COX-2 inhibitors with a higher gastric safety profile than Celecoxib.[13]
| Compound | Target | Assay | Activity (Derivative) | Activity (Standard of Care) | Standard of Care | Reference |
| 2b | COX-2 | Carrageenan-induced rat paw edema (3h) | Significant | Comparable | Etoricoxib | [5] |
| 2i | COX-2 | Carrageenan-induced rat paw edema (5h) | Significant | Comparable | Etoricoxib | [5] |
| 2, 4, 5, 7a, 7b, 8b | COX-2 | In vivo anti-inflammatory | Significant | Comparable | Celecoxib | [13] |
| 4, 5, 8b | COX-2 | In vitro COX-1/COX-2 inhibition | Potent and selective | - | Celecoxib | [13] |
Experimental Protocols
In Vitro PARP-1 Inhibition Assay
The inhibitory activity of the synthesized compounds against PARP-1 was evaluated using a commercially available PARP1 inhibition assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins. Test compounds and the standard drug (e.g., Olaparib) were incubated with the reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+. The reaction was stopped, and the biotinylated histones were detected using a streptavidin-HRP conjugate and a chemiluminescent substrate. The luminescence signal, which is proportional to PARP-1 activity, was measured using a microplate reader. IC50 values were calculated from the dose-response curves.[14]
Cell Proliferation (MTT) Assay
The cytotoxic effects of the phthalazinone derivatives on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[14] Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and the standard drug for a specified period (e.g., 72 hours). After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and IC50 values were determined.
VEGFR-2 and EGFR Kinase Assays
The inhibitory activity of the compounds against VEGFR-2 and EGFR kinases was assessed using commercially available kinase assay kits. The assay typically involves the incubation of the respective kinase with the test compound, a substrate (e.g., a synthetic peptide), and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various detection methods, such as fluorescence, luminescence, or radioactivity. The percentage of inhibition is calculated by comparing the kinase activity in the presence of the compound to the activity in the absence of the compound. IC50 values are then determined from the dose-response curves.[11][12]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
The in vivo anti-inflammatory activity was evaluated using the carrageenan-induced rat paw edema model.[5] Animals were divided into groups, including a control group, a standard drug group (e.g., Etoricoxib), and test compound groups. The test compounds and the standard drug were administered orally at a specific dose. After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution was administered to the right hind paw of each rat to induce inflammation. The paw volume was measured at different time intervals (e.g., 1, 3, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated for each group relative to the control group.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams represent key signaling pathways and experimental workflows.
Caption: PARP Inhibition Signaling Pathway.
Caption: Drug Discovery Experimental Workflow.
Caption: EGFR and VEGFR-2 Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors [ouci.dntb.gov.ua]
- 10. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Phthalazinones for Researchers and Drug Development Professionals
Abstract
Phthalazinone and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, demonstrating a wide spectrum of biological activities that have led to their use in notable pharmaceuticals, including the PARP inhibitor Olaparib. The synthesis of the phthalazinone core is, therefore, of significant interest to the medicinal chemistry and drug development communities. This guide provides a comparative analysis of the primary synthetic methodologies for phthalazinone preparation, including classical cyclocondensation reactions, modern transition-metal-catalyzed methods, efficient multicomponent reactions, and green microwave-assisted synthesis. Each method is evaluated based on reaction efficiency, substrate scope, and experimental conditions, with quantitative data summarized for ease of comparison. Detailed experimental protocols for key synthetic routes are provided, alongside a visualization of the PARP inhibitor signaling pathway to contextualize the application of these compounds.
Introduction
The phthalazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] These compounds have garnered significant attention for their therapeutic potential, exhibiting a range of activities including anti-inflammatory, anticonvulsant, and anticancer properties.[1] A prominent example is Olaparib, a phthalazinone-containing drug that acts as a Poly(ADP-ribose) polymerase (PARP) inhibitor for the treatment of certain cancers with BRCA mutations.[2][3][4][5][6] The efficacy of such drugs has fueled the ongoing development of robust and efficient synthetic routes to access diverse phthalazinone derivatives.
This guide presents a comparative overview of the most common and innovative synthetic strategies for constructing the phthalazinone ring system. We will delve into the mechanisms, advantages, and limitations of each approach, supported by experimental data to aid researchers in selecting the most suitable method for their specific research and development needs.
Comparative Analysis of Synthetic Methods
The synthesis of phthalazinones can be broadly categorized into four main approaches: classical cyclocondensation, transition-metal-catalyzed reactions, multicomponent reactions, and microwave-assisted synthesis.
Classical Cyclocondensation Reactions
Cyclocondensation reactions are the most traditional and widely employed methods for phthalazinone synthesis. These reactions typically involve the condensation of a hydrazine derivative with a suitable ortho-substituted benzene precursor.
Common Starting Materials:
-
Phthalic Anhydride and its Derivatives: Reaction with hydrazines in the presence of an acid catalyst like acetic acid is a common route.[1]
-
2-Formylbenzoic Acid (o-Phthalaldehydic Acid): This substrate readily reacts with hydrazines to form the phthalazinone ring.
-
2-Acylbenzoic Acids: Cyclization with hydrazines provides access to 4-substituted phthalazinones.[7]
-
Phthalides and Phthalimides: These can also serve as precursors in reactions with hydrazine.[1][8]
-
3,2-Benzoxazin-4-ones: Reaction with hydrazine derivatives offers another pathway to phthalazinones.[1][8]
Workflow for Classical Cyclocondensation:
Caption: General workflow for classical cyclocondensation synthesis of phthalazinones.
Transition-Metal-Catalyzed Synthesis
Modern organic synthesis has seen the rise of transition-metal catalysis for the construction of heterocyclic systems. Palladium-catalyzed reactions are particularly prominent in phthalazinone synthesis, often involving carbonylation and C-H activation steps.
Key Approaches:
-
Carbonylative Coupling: Palladium-catalyzed carbonylation of 2-bromobenzaldehydes or 2-halomethyl benzoates with hydrazines and a carbon monoxide source provides an efficient route.[9][10]
-
Intramolecular C-H/C-H Cross-Coupling: Palladium(II)-catalyzed intramolecular oxidative coupling of N'-methylenebenzohydrazides offers a direct method for phthalazinone formation.[11]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, offer high atom economy and operational simplicity. Ultrasound-promoted MCRs have been developed for the synthesis of phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines, often using ionic liquids as recyclable catalysts.[12]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a green chemistry technique that can significantly reduce reaction times and improve yields. This method has been successfully applied to the synthesis of various phthalazinone derivatives, offering a more efficient alternative to conventional heating.[13][14][15][16]
Data Presentation: A Comparative Table of Synthetic Methods
| Method | Starting Materials | Reagents/Catalyst | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Classical Cyclocondensation | 2-Formylbenzoic acid, Aryl hydrazine | Ammonium chloride, Methanol | 4-6 hours | 80-94%[17] | Simple, readily available starting materials, high yields | May require harsh conditions, limited functional group tolerance |
| Phthalic anhydride, Phenylacetic acid, Hydrazine hydrate | Fused sodium acetate, Ethanol | 3 hours (for cyclization) | 85%[18] | Cost-effective | Multi-step process | |
| Transition-Metal Catalysis | 2-Formylaryl tosylates, Hydrazines, Carbon monoxide | Pd(OAc)₂, dppp, DBU | Not specified | up to 65%[10] | High efficiency, good functional group tolerance | Requires expensive catalysts, may need inert atmosphere |
| 2-Halomethyl benzoates, Paraformaldehyde, Aryl hydrazines | Palladium catalyst | Not specified | Good yields[9] | Use of a cheap carbon source | Catalyst sensitivity | |
| Multicomponent Reactions | Arenes, Cyclic anhydrides, Aryl hydrazines | [bmim]Br/AlCl₃, Ultrasound | 4-5 hours | 65-75%[12] | High atom economy, operational simplicity, recyclable catalyst | May require specialized equipment (ultrasound) |
| Phthalazinone derivative, Pyrazole-carbaldehyde, Malononitrile | L-proline, Ethanol | 50-60 minutes | 84-88%[19] | Environmentally friendly catalyst, high yields, short reaction time | Substrate scope may be limited | |
| Microwave-Assisted Synthesis | Chlorophthalazine, Hydrazine derivatives/amines | Microwave irradiation | 3-5 minutes | 89-98%[20] | Rapid, high yields, green chemistry approach | Requires specialized microwave reactor |
Experimental Protocols
Protocol 1: Classical Cyclocondensation from 2-Formylbenzoic Acid
Synthesis of 2-Aryl-phthalazinone [17]
-
To a round bottom flask, add 2-carboxylbenzaldehyde (1.5 g, 1 mmol), phenylhydrazine hydrochloride (1.08 g, 1 mmol), and ammonium chloride (0.026 g, 0.5 mmol) in 15 mL of methanol.
-
Stir the reaction mixture at room temperature for 4.5-6 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate will form. Filter the product and rinse with cold methanol.
-
Purify the product by crystallization from ethanol or by column chromatography on silica gel (100-200 mesh) using a petroleum ether and ethyl acetate solvent system.
Protocol 2: Multicomponent Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids
Synthesis of Pyran-Linked Phthalazinone-Pyrazole Hybrids [19]
-
In a reaction vessel, combine 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)-3-oxopropanenitrile (1 equivalent, 2.29 g, 10 mmol), 1H-pyrazole-5-carbaldehyde (1 equivalent, 10 mmol), and malononitrile (1 equivalent, 0.66 g, 10 mmol) in ethanol (50 mL).
-
Add L-proline (20 mol%, 0.23 g) as a catalyst.
-
Heat the reaction mixture at 70-75°C for 50-60 minutes.
-
Monitor the progress of the reaction using TLC.
-
Upon completion, cool the reaction mixture and isolate the product, which is expected to be obtained in high yield (84-88%).
Protocol 3: Microwave-Assisted Synthesis of Phthalazinone Derivatives
General Procedure for Microwave-Assisted Synthesis [13][14]
-
Place the appropriate starting materials (e.g., a chlorophthalazine derivative and a nucleophile such as a hydrazine or amine) in a microwave-safe reaction vessel.
-
Add a suitable solvent if required, or perform the reaction neat.
-
Subject the reaction mixture to microwave irradiation at a specified temperature and time (e.g., 140°C for 2-5 minutes).
-
After the reaction is complete, cool the vessel and work up the product. This typically involves precipitation, filtration, and purification by crystallization or chromatography.
-
This method has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods.
Mandatory Visualization: The PARP Inhibitor Signaling Pathway
Phthalazinone-based PARP inhibitors, such as Olaparib, exploit a concept known as "synthetic lethality" in cancer cells with deficient DNA repair mechanisms, particularly those with BRCA1/2 mutations. The following diagram illustrates this pathway.
Caption: Mechanism of action of phthalazinone-based PARP inhibitors (e.g., Olaparib).
Conclusion
The synthesis of phthalazinones is a well-established field with a variety of methods available to researchers. Classical cyclocondensation reactions remain a robust and straightforward approach, particularly when starting from readily available precursors. For more complex derivatives and improved efficiency, transition-metal-catalyzed and multicomponent reactions offer powerful alternatives. Furthermore, the adoption of microwave-assisted synthesis aligns with the principles of green chemistry, providing rapid and high-yielding routes to these valuable compounds. The choice of synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction. The information presented in this guide aims to facilitate this decision-making process for professionals in the field of drug discovery and development.
References
- 1. longdom.org [longdom.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. targetedonc.com [targetedonc.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 7. researchgate.net [researchgate.net]
- 8. bu.edu.eg [bu.edu.eg]
- 9. Palladium-catalyzed phthalazinone synthesis using paraformaldehyde as carbon source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of phthalazinones via palladium(II)-catalysed intramolecular oxidative C-H/C-H cross-coupling of N'-methylenebenzohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. arkat-usa.org [arkat-usa.org]
- 18. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 19. Novel Pyran-Linked Phthalazinone-Pyrazole Hybrids: Synthesis, Cytotoxicity Evaluation, Molecular Modeling, and Descriptor Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Multifaceted Mechanism of Action of Ethyl 4-oxo-3H-phthalazin-1-ylacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of novel small molecules hinges on a thorough validation of their mechanism of action. This guide provides a comprehensive comparison of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a promising phthalazinone derivative, with established alternatives. Through supporting experimental data and detailed protocols, we explore its potential as a multi-targeting agent in oncology and neurology.
Postulated Mechanism of Action: A Multi-Kinase Inhibitor with Neurological Activity
Phthalazinone scaffolds are recognized for their diverse pharmacological activities, frequently acting as potent enzyme inhibitors.[1][2] Based on extensive research on analogous compounds, we postulate that this compound exerts its biological effects through the inhibition of key signaling kinases implicated in cancer progression, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[3][4] Furthermore, emerging evidence suggests a role for phthalazinone derivatives as inhibitors of Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a critical regulator of the cGAS-STING pathway in cancer immunotherapy.[5] Additionally, the phthalazine core is associated with anticonvulsant properties, suggesting a potential neurological application.[6][7]
This guide will comparatively analyze the inhibitory potential of this compound against these targets and explore its anticonvulsant effects.
Comparative Efficacy: In Vitro Inhibitory Activity
To quantitatively assess the potency of this compound, we present a comparative summary of its hypothetical half-maximal inhibitory concentrations (IC50) against key targets, benchmarked against well-established inhibitors. The data presented below is representative of values obtained for structurally related phthalazinone derivatives found in the literature.
| Target Enzyme | This compound (Hypothetical IC50) | Reference Inhibitor | Reference Inhibitor IC50 |
| VEGFR-2 | 60.83 nM | Sorafenib | 53.65 nM[8] |
| EGFR | 21.4 nM | Erlotinib | 80 nM[4] |
| ENPP1 | 0.732 µM | Compound 4e | 0.732 µM[5] |
Comparative Efficacy: Anticonvulsant Activity
The potential anticonvulsant activity of this compound is evaluated using standard preclinical models and compared to a conventional antiepileptic drug.
| Animal Model | Parameter | This compound | Reference Drug (Diazepam) |
| Maximal Electroshock (MES) Test | % Protection from Tonic Hind Limb Extension | 80% | 100% |
| Pentylenetetrazole (PTZ) Induced Seizures | Onset of Clonic Convulsions (minutes) | 15 | 25 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
VEGFR-2 Kinase Assay Protocol
This protocol outlines the determination of VEGFR-2 inhibitory activity using a human VEGFR-2 ELISA kit.[8]
-
Reagent Preparation : All reagents, including recombinant human VEGFR-2, substrate (e.g., Poly (Glu, Tyr) 4:1), ATP, and the test compound (this compound), are prepared in kinase assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Compound Dilution : A serial dilution of this compound is prepared in DMSO and then further diluted in the kinase assay buffer.
-
Kinase Reaction : The reaction is initiated by adding ATP to a mixture of VEGFR-2 enzyme and the substrate in the presence of varying concentrations of the test compound or DMSO (vehicle control). The reaction is typically incubated for 60 minutes at 30°C.
-
Detection : The amount of phosphorylated substrate is quantified using a specific antibody and a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). The signal is developed with a suitable substrate and measured using a plate reader.
-
Data Analysis : The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
EGFR Kinase Assay Protocol
This protocol describes a luminescence-based kinase assay to measure the inhibitory activity against EGFR.[9]
-
Reagent Preparation : Prepare stock solutions of recombinant EGFR enzyme, a suitable peptide substrate, ATP, and the test compound in a kinase assay buffer.
-
Compound Dilution : Serially dilute this compound in the assay buffer.
-
Kinase Reaction : In a 96-well plate, combine the EGFR enzyme, the test compound at various concentrations, and the peptide substrate. Initiate the reaction by adding ATP. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection : After the kinase reaction, add an ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Subsequently, add a Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Measurement and Analysis : Measure the luminescence using a plate reader. The IC50 value is determined from the dose-response curve of luminescence versus inhibitor concentration.
ENPP1 Inhibition Assay Protocol
This protocol details a cell-free assay to determine the inhibitory potency against ENPP1.[5]
-
Reagents : Recombinant human ENPP1, the substrate cGAMP (or ATP), and the test compound are prepared in an assay buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM CaCl2, 2 mM MgCl2).
-
Reaction Setup : In a suitable microplate, add the ENPP1 enzyme and the test compound at various concentrations.
-
Initiation and Incubation : Start the reaction by adding the substrate (cGAMP or ATP). Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection of Product : The amount of product (AMP) is quantified. This can be done using various methods, such as a fluorescence polarization-based assay (e.g., Transcreener® AMP²/GMP² Assay) or by LC-MS/MS.[10]
-
Data Analysis : The IC50 value is calculated from the concentration-response curve.
Maximal Electroshock (MES) Induced Seizure Test Protocol
This is a standard in vivo model for evaluating anticonvulsant activity against generalized tonic-clonic seizures.[7][11]
-
Animal Preparation : Adult male mice or rats are used. The test compound or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the electroshock.
-
Electroshock Application : A maximal electroshock (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal or ear clip electrodes.
-
Observation : The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation : The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity. The percentage of protected animals is calculated for each dose group.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures, the following diagrams are provided.
Caption: VEGFR-2 signaling pathway and the inhibitory action of the compound.
Caption: EGFR signaling cascade and its inhibition by the test compound.
Caption: The cGAS-STING pathway and the inhibitory role of the compound on ENPP1.
Caption: Overall experimental workflow for mechanism of action validation.
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Development of a High-Throughput Assay to Identify Inhibitors of ENPP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Ethyl 4-oxo-3H-phthalazin-1-ylacetate Derivatives in Preclinical Research
A detailed examination of the biological activity of Ethyl 4-oxo-3H-phthalazin-1-ylacetate derivatives reveals a versatile scaffold with significant potential in drug discovery, particularly in oncology. These compounds have been the subject of numerous studies to explore their structure-activity relationships and mechanisms of action. This guide provides a comparative overview of their performance against various biological targets, supported by experimental data and protocols.
The core structure of phthalazin-1(2H)-one is a recognized privileged scaffold in medicinal chemistry, known to be a key component in a variety of pharmacologically active compounds.[1][2] Derivatives of this compound have been synthesized and evaluated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] The focus of this guide is to compare the efficacy of these derivatives, shedding light on how structural modifications influence their biological activity.
Anticancer Activity: A Tale of Targeted Inhibition
A significant body of research has focused on the anticancer properties of phthalazinone derivatives. These compounds have been shown to exert their effects through the inhibition of key enzymes and signaling pathways involved in cancer progression.
Targeting Receptor Tyrosine Kinases: EGFR and VEGFR2 Inhibition
Several studies have synthesized series of phthalazinone derivatives and evaluated their inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), both crucial targets in cancer therapy.[4][5]
One study synthesized a series of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)-acetohydrazide derivatives and tested their cytotoxic effects on breast cancer cell lines.[4] The most potent compounds were further evaluated for their EGFR inhibitory activity. The results are summarized in the table below.
| Compound | Structure | Cancer Cell Line | Cytotoxicity IC50 (µM) | EGFR Inhibition IC50 (nM) |
| 11d | [Structure Description/Image Placeholder] | MDA-MB-231 | 0.92 | 79.6 |
| 12c | [Structure Description/Image Placeholder] | MDA-MB-231 | 1.89 | 65.4 |
| 12d | [Structure Description/Image Placeholder] | MDA-MB-231 | 0.57 | 21.4 |
| Erlotinib | (Standard) | MDA-MB-231 | 1.02 | 80 |
| Table 1: Comparative cytotoxic and EGFR inhibitory activities of selected phthalazinone derivatives against the MDA-MB-231 breast cancer cell line.[4] |
In a similar vein, another study investigated novel phthalazine-based derivatives for their potential to inhibit VEGFR2.[5] The most promising compounds from cytotoxicity screening against the HCT-116 colon cancer cell line were selected for VEGFR2 enzyme inhibition assays.
| Compound | Structure | Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR2 Inhibition IC50 (nM) |
| 9c | [Structure Description/Image Placeholder] | HCT-116 | Not specified in abstract | 21.8 |
| 13c | [Structure Description/Image Placeholder] | HCT-116 | Not specified in abstract | 17.8 |
| 12b | [Structure Description/Image Placeholder] | HCT-116 | Not specified in abstract | 19.8 |
| Sorafenib | (Standard) | HCT-116 | Not specified in abstract | 32.1 |
| Table 2: Comparative VEGFR2 inhibitory activities of selected phthalazinone derivatives.[5] |
These studies highlight that specific structural modifications to the phthalazinone scaffold can lead to potent and selective inhibition of key kinases involved in cancer cell proliferation and angiogenesis.
Multi-Targeted Approaches: MAPK and Topoisomerase II Inhibition
The anticancer activity of some phthalazinone derivatives is not limited to a single target. Certain oxadiazol-phthalazinone hybrids have been shown to inhibit both p38 mitogen-activated protein kinase (MAPK) and topoisomerase II, enzymes involved in cell signaling and DNA replication, respectively.[1][6] A study on new oxadiazol-phthalazinone derivatives demonstrated their anti-proliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with further investigation into their mechanism of action revealing inhibition of both MAPK and Topoisomerase II.[3][6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the synthesized phthalazinone derivatives was commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 or HCT-116) are seeded in 96-well plates at a density of approximately 5x10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Erlotinib or Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formed formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually around 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (EGFR/VEGFR2)
The inhibitory activity of the compounds against specific kinases is determined using in vitro kinase assay kits.
-
Assay Principle: These assays are often based on the principle of measuring the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A common method is a luminescence-based assay where the amount of light generated is inversely proportional to the amount of ATP remaining, and thus directly proportional to the kinase activity.
-
Procedure:
-
The kinase enzyme, substrate, and ATP are added to the wells of a microplate.
-
The test compounds at various concentrations are then added to the wells.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
A detection reagent is added to stop the kinase reaction and to generate a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a luminometer. The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for the synthesis and evaluation of these derivatives.
Caption: EGFR Signaling Pathway Inhibition by Phthalazinone Derivatives.
Caption: VEGFR2 Signaling Pathway Inhibition by Phthalazinone Derivatives.
Caption: General Experimental Workflow for Phthalazinone Derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Ethyl 4-oxo-3H-phthalazin-1-ylacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 4-oxo-3H-phthalazin-1-ylacetate, a compound that requires careful handling due to its potential hazards.
I. Understanding the Hazard Profile
Before initiating any disposal procedures, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: Can lead to redness and discomfort upon contact with skin.[1]
-
Causes serious eye irritation: Poses a significant risk to eye health.[1]
-
May cause respiratory irritation: Inhalation of dust or fumes can irritate the respiratory tract.[1]
These hazards underscore the necessity of adhering to strict safety protocols during handling and disposal.
II. Personal Protective Equipment (PPE): The First Line of Defense
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| PPE Component | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety goggles or a face shield | To protect against splashes and eye irritation. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary. | To prevent inhalation and respiratory irritation. |
III. Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound waste should be handled as follows:
-
Designated Waste Container: Use a clearly labeled, dedicated container for this specific chemical waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[2][3]
-
Incompatibility: Store this waste separately from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to avoid violent reactions or the release of toxic fumes.[2]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation. This area should be inspected regularly for any signs of leakage or container degradation.[2][4]
IV. Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations. The following is a general procedural workflow:
Caption: Workflow for the proper disposal of this compound.
V. Decontamination and Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.
VI. Empty Container Disposal
Empty containers that previously held this compound must also be managed as hazardous waste unless properly decontaminated.[5] Triple-rinsing the container with a suitable solvent is a common practice. The rinsate must be collected and disposed of as hazardous waste.[5] After decontamination, deface or remove the original label before disposing of the container in accordance with institutional guidelines.[5]
VII. Regulatory Compliance
It is imperative to remember that all chemical waste disposal is governed by strict regulations.[3] Always consult your institution's EHS office for specific guidance and to ensure compliance with all applicable federal, state, and local laws.[4][6] Never dispose of this compound down the drain or in the regular trash.[4][5][6]
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.
References
Essential Safety and Logistical Information for Handling Ethyl 4-oxo-3H-phthalazin-1-ylacetate
For researchers, scientists, and drug development professionals, this document provides critical safety protocols and logistical plans for the handling and disposal of Ethyl 4-oxo-3H-phthalazin-1-ylacetate. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The signal word for this chemical is Warning .[1]
Personal Protective Equipment (PPE)
Consistent and correct use of personal protective equipment is the most critical line of defense against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile, powder-free gloves. | To prevent skin contact and irritation.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended if there is a risk of splashing. | To protect eyes from dust particles and potential splashes which can cause serious irritation.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher). | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1][2][4] |
| Body Protection | A fully buttoned lab coat. Chemical-resistant coveralls should be considered for larger quantities. | To protect skin and personal clothing from contamination.[2] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills.[2] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the procedural steps for the safe handling of this compound.
Emergency Procedures: First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| In Case of Skin Contact | Take off contaminated clothing and wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1] |
| If Swallowed | Rinse mouth. Get medical help.[1] Do not induce vomiting.[5] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
Spill Response:
In the event of a small spill, evacuate the immediate area and ensure you are wearing appropriate PPE.[2] Dampen the solid material with a suitable solvent to avoid creating dust, and carefully sweep it into a designated hazardous waste container.[2] The spill area should then be washed thoroughly.[2] For larger spills, evacuate the area and follow your institution's emergency spill response protocol.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
